molecular formula C14H10FNO4 B572270 Methyl 2-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1355248-03-1

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Cat. No.: B572270
CAS No.: 1355248-03-1
M. Wt: 275.235
InChI Key: XMGYKEZNKUHDRC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H10FNO4 and its molecular weight is 275.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGYKEZNKUHDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742806
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-03-1
Record name Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Spectroscopic Guide to Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the expected spectral data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed predictive breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust analytical framework.

Molecular Structure and Key Features

This compound is a biaryl compound characterized by a methyl benzoate core substituted with a fluorine atom at the 2-position and a 4-nitrophenyl group at the 5-position. This unique arrangement of functional groups, including an ester, a fluoroaromatic, and a nitroaromatic moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and characterization in complex reaction mixtures.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to its distinct chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl ester protons. The aromatic protons on both rings will exhibit splitting patterns due to coupling with neighboring protons and, in the case of the fluorinated ring, with the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Supporting Evidence
~8.30d, J ≈ 8.8 Hz2HH-3', H-5'Protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear far downfield. Similar protons in 4-nitrophenyl derivatives typically resonate in this region.
~7.80d, J ≈ 8.8 Hz2HH-2', H-6'Protons meta to the nitro group are less deshielded than the ortho protons.
~7.75dd, J ≈ 8.5, 2.5 Hz1HH-6This proton is ortho to the ester group and meta to the fluorine, leading to a downfield shift and coupling to H-4.
~7.50ddd, J ≈ 8.5, 8.5, 2.5 Hz1HH-4This proton is coupled to H-6 and H-3, and also shows long-range coupling to the fluorine atom.
~7.20dd, J ≈ 10.5, 8.5 Hz1HH-3This proton is ortho to the fluorine atom, leading to a characteristic doublet of doublets splitting pattern with a large ortho H-F coupling constant.
~3.95s3H-OCH₃The methyl ester protons are expected to appear as a sharp singlet in a typical region for such functional groups.[1]

Note: J values are approximate and based on typical coupling constants for aromatic systems.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the fluorine atom will cause splitting of the signals for the carbons in the fluorinated ring due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)AssignmentRationale and Supporting Evidence
~164d, J ≈ 3 HzC=OThe carbonyl carbon of the ester group. The small coupling is due to its proximity to the fluorine atom.
~160d, ¹JCF ≈ 255 HzC-2The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.[2]
~150sC-4'The carbon bearing the nitro group is significantly deshielded.
~145sC-1'The ipso-carbon of the nitrophenyl ring attached to the benzoate ring.
~135d, J ≈ 8 HzC-6Aromatic carbon ortho to the ester group.
~132sC-5The ipso-carbon of the benzoate ring attached to the nitrophenyl ring.
~129sC-2', C-6'Aromatic carbons on the nitrophenyl ring.
~124sC-3', C-5'Aromatic carbons on the nitrophenyl ring.
~120d, J ≈ 20 HzC-4Aromatic carbon coupled to the fluorine atom.
~118d, J ≈ 25 HzC-3Aromatic carbon ortho to the fluorine atom.
~115d, J ≈ 4 HzC-1The ipso-carbon of the benzoate ring attached to the ester group.
~53s-OCH₃The carbon of the methyl ester group.[1]

Note: J values are approximate and based on typical C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the nitro group, and the C-F bond, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Supporting Evidence
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
~1730StrongC=O stretch (ester)The carbonyl stretch of an aromatic ester is a strong and characteristic absorption.
~1600, ~1480Medium-StrongAromatic C=C stretchCharacteristic vibrations of the benzene rings.
~1520, ~1350StrongAsymmetric and symmetric NO₂ stretchThe nitro group gives rise to two strong and easily identifiable stretching bands.
~1250StrongC-O stretch (ester)The C-O single bond stretch of the ester functional group.
~1100StrongC-F stretchThe C-F stretching vibration typically appears in this region as a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be influenced by the presence of the ester, nitro, and fluoro groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragmentRationale
275[M]⁺Molecular ion peak.
244[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
216[M - COOCH₃]⁺Loss of the carbomethoxy group.
199[M - NO₂]⁺Loss of the nitro group.
168[C₁₂H₈FO]⁺A fragment resulting from further fragmentation.
122[C₆H₄NO₂]⁺The 4-nitrophenyl cation.
153[C₇H₄FO₂]⁺The 2-fluoro-benzoyl cation.

Experimental Protocols

While specific experimental data for the title compound is not widely published, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Figure 2. General workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectral data.

References

  • Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1365. Available at: [Link]

  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information: Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Available at: [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

  • PubChem. 2-Nitrophenyl benzoate. Available at: [Link]

Sources

Structural Analysis and Synthetic Methodology: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biaryl Scaffold in Medicinal Chemistry

The molecule Methyl 2-fluoro-5-(4-nitrophenyl)benzoate represents a classic "privileged structure" in modern drug discovery: a fluorinated biaryl ester. Biaryl motifs are ubiquitous in pharmaceutical agents, serving as the core scaffold for kinase inhibitors, angiotensin II antagonists, and liquid crystals.

This guide provides a comprehensive technical breakdown of this specific molecular entity. We will deconstruct its IUPAC nomenclature to ensure precise identification, outline a robust synthetic route via palladium-catalyzed cross-coupling, and analyze its physicochemical properties relevant to lead optimization.

IUPAC Nomenclature Deconstruction

Correct naming is not merely bureaucratic; it defines the structural hierarchy. For this molecule, the nomenclature follows the IUPAC Blue Book priority rules.

  • Principal Functional Group: The ester (methyl benzoate) takes precedence over halogens and nitro groups. Thus, the parent structure is Methyl benzoate.[1]

  • Numbering: The carbon atom attached to the ester carbonyl is designated C1 .[2]

  • Substituents:

    • Fluorine: Located at C2 (ortho to the ester).

    • Phenyl Group: Attached at C5 (meta to the ester).

    • Nitro Group: Located at position 4 of the phenyl ring (para-substitution relative to the biaryl bond).

Final Name: this compound.

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently, we employ a convergent strategy . The strategic bond disconnection is the


 bond between the two aromatic rings.
The Disconnection Approach

The most reliable method for forming unsymmetrical biaryls is the Suzuki-Miyaura Cross-Coupling . This reaction tolerates the ester and nitro functionalities without the need for protecting groups.

  • Fragment A (Electrophile): Methyl 5-bromo-2-fluorobenzoate. (Bromides are preferred over chlorides for faster oxidative addition, and are cheaper than iodides).

  • Fragment B (Nucleophile): (4-Nitrophenyl)boronic acid.

  • Catalyst System: Palladium(0) source.[3][4]

Visualizing the Pathway

The following diagram outlines the retrosynthetic logic and the forward reaction mechanism.

G Target Target: This compound Disconnection Retrosynthetic Disconnection Target->Disconnection C-C Bond Break electrophile Electrophile: Methyl 5-bromo-2-fluorobenzoate Disconnection->electrophile nucleophile Nucleophile: 4-Nitrophenylboronic acid Disconnection->nucleophile Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O electrophile->Catalyst nucleophile->Catalyst Catalyst->Target Suzuki Coupling (Forward Rxn)

Figure 1: Retrosynthetic analysis and convergent synthesis plan via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

Objective: Synthesize 5.0 g of this compound. Safety Warning: Nitroaromatics can be energetic; handle with care. Palladium catalysts are toxic. Perform all steps in a fume hood.

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Methyl 5-bromo-2-fluorobenzoate233.031.03.50 gElectrophile
(4-Nitrophenyl)boronic acid166.931.23.00 gNucleophile
Pd(dppf)Cl₂ · DCM816.640.03367 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.06.22 gBase
1,4-Dioxane-Solvent40 mLSolvent
Water-Co-solvent10 mLSolubilizer
Step-by-Step Procedure
  • Degassing (Critical Step):

    • In a 250 mL round-bottom flask, combine 1,4-dioxane and water.

    • Sparge with argon or nitrogen gas for 20 minutes. Rationale: Oxygen poisons the active Pd(0) species, leading to homocoupling side products.

  • Reaction Assembly:

    • Add the aryl bromide, boronic acid, and K₂CO₃ to the flask.

    • Add the Pd(dppf)Cl₂ catalyst last to minimize air exposure.

    • Fit the flask with a reflux condenser and seal with a septum. Purge the system with argon for 5 minutes.

  • Reflux:

    • Heat the reaction mixture to 90°C in an oil bath.

    • Monitor via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS.

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide starting material.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate.

    • Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallization is often sufficient due to the polarity difference introduced by the nitro group.

    • Solvent system: Hot ethanol or a mixture of Hexane/Ethyl Acetate.

    • Alternative: Flash column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

Physicochemical Implications & Drug Design[6]

Why synthesize this specific scaffold? The substitution pattern is not random; it is designed to modulate biological activity.

The "Ortho-Fluorine" Effect

The fluorine atom at position C2 serves multiple roles:

  • Metabolic Blockade: It prevents oxidative metabolism at the ortho-position, a common clearance pathway for benzoates.

  • Conformational Lock: The high electronegativity of fluorine creates electrostatic repulsion with the carbonyl oxygen of the ester. This forces the ester group to twist out of planarity, potentially improving selectivity for specific protein binding pockets.

The Nitro Group as a "Masked" Aniline

In drug development, the nitro group is rarely the final endpoint due to toxicity concerns (genotoxicity). Instead, it serves as a robust precursor.

  • Reduction: The nitro group can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline (

    
    ).
    
  • Elaboration: This aniline can then be coupled with acids to form amides, creating a classic "Tail" region for kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).

Purification Workflow Diagram

The following diagram illustrates the logical flow for isolating high-purity material.

Purification Rxn_Complete Reaction Complete (TLC Check) Celite Filter through Celite (Remove Pd) Rxn_Complete->Celite Extraction Liquid-Liquid Extraction (EtOAc / Water) Celite->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Crude Crude Solid Drying->Crude Recryst Recrystallization (Hot Ethanol) Crude->Recryst Final Pure Product >98% HPLC Recryst->Final

Figure 2: Downstream processing and purification workflow.

Analytical Characterization

To validate the synthesis, the following analytical data is expected:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       3.95 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
    • 
       7.2–7.4 (t, 1H) – Proton ortho to Fluorine (coupling 
      
      
      
      ).
    • 
       8.30 (d, 2H) – Protons ortho to the Nitro group (deshielded).
      
    • 
       7.70 (d, 2H) – Protons meta to the Nitro group.
      
  • 19F NMR:

    • Single peak around -110 ppm (typical for aryl fluorides).

  • LC-MS:

    • Observe

      
       or 
      
      
      
      . Given MW = 275.23, look for m/z ~276.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Solubility Characteristics of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is a specialized biaryl ester intermediate, often encountered in the synthesis of nonsense mutation readthrough agents, kinase inhibitors, and liquid crystalline materials.[1][2][3] Structurally, it possesses a rigid biphenyl core decorated with a lipophilic methyl ester, an electron-withdrawing nitro group, and a fluorine atom that modulates metabolic stability and crystal packing.[1][2]

This guide addresses the critical solubility challenges associated with this molecule. Due to its high crystallinity and significant lipophilicity (Predicted LogP ~3.8–4.2), the compound exhibits "brick-dust" characteristics—poor solubility in both aqueous media and simple aliphatic hydrocarbons.[1][2][3] Successful handling requires a nuanced understanding of its thermodynamic solubility profile to optimize reaction solvents, purification (recrystallization), and biological assay formulation.[1][2]

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, we must establish the theoretical solubility landscape.[1][2][3] The molecule is neutral under physiological conditions; it lacks ionizable protons in the pH 1–10 range.[1][3]

Structural Determinants of Solubility
FeatureImpact on SolubilityMechanism
Biaryl Core

Aqueous Solubility
Increases hydrophobic surface area and

-

stacking interactions in the crystal lattice.[1][2][3][4]
Nitro (-NO

)

General Solubility
Induces strong intermolecular dipole-dipole interactions, significantly increasing Melting Point (MP) and Lattice Energy (

).[1][3][4]
Fluoro (-F)

Lipophilicity
Increases LogP; enhances metabolic stability but lowers aqueous solubility compared to the parent benzoate.[1][2][3][4]
Methyl Ester

Organic Solubility
Provides a handle for solvation in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.[1][2][4]
Predicted Parameters (In Silico)
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [1][2][3]
  • Molecular Weight: 275.23 g/mol [1][2][3]

  • Predicted LogP (Octanol/Water): 3.8 – 4.2 (Highly Lipophilic)[1][2][3]

  • Predicted Melting Point: 160°C – 190°C (High crystallinity drives low solubility)[1][2][3]

  • Hansen Solubility Parameters (HSP):

    • 
       (Dispersion): High (Aromatic stacking)[1][2][3]
      
    • 
       (Polar): Moderate (Nitro/Ester dipoles)[1][2][3]
      
    • 
       (H-Bonding): Low (No H-bond donors)[1][2][3]
      

Solvent Screening Strategy

To handle this compound effectively, solvents must be categorized by their interaction capability.[1][3] The "Like Dissolves Like" principle here favors polar aprotic and chlorinated solvents.[1][3]

Solubility Classifications
Solvent ClassSolubility PotentialRecommended Use
Polar Aprotic (DMSO, DMF, NMP)High (>50 mg/mL)Stock solutions for bio-assays; Reaction solvents (Suzuki coupling).[1][2][3][4]
Chlorinated (DCM, Chloroform)High (>30 mg/mL)Extraction; Chromatography loading.[1][2][4]
Esters/Ketones (EtOAc, Acetone)Moderate (5–20 mg/mL)Recrystallization (often mixed with alkanes).[1][2][3][4]
Alcohols (MeOH, EtOH, IPA)Low (<2 mg/mL)Anti-solvents for crystallization; Wash solvents.[1][2][4]
Alkanes (Hexane, Heptane)Negligible Anti-solvents to force precipitation.[1][2][4]
Aqueous Buffers (PBS, pH 7.4)Insoluble (<1 µg/mL)Requires surfactants or cyclodextrins for formulation.[1][2][3][4]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3]

Objective: Determine the absolute solubility limit in a specific solvent after equilibrium is reached.

Materials:

  • Saturated solvent media (e.g., PBS pH 7.4, Simulated Gastric Fluid).[1][2]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; nitro compounds may bind).[1][2][3]

  • HPLC-UV/Vis system.[1][3]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of media in a glass vial.

  • Equilibration: Shake at 37°C (or 25°C) for 24 to 48 hours .

    • Checkpoint: If the solution becomes clear, add more solid. Turbidity is required.[1][3]

  • Separation: Centrifuge at 10,000 rpm for 10 mins to pellet undissolved solid.

  • Filtration: Filter the supernatant through a pre-saturated PTFE filter.[1][3]

    • Scientific Integrity Note: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.[1][3]

  • Quantification: Dilute filtrate with Acetonitrile (1:1) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (DMSO Precipitation)

For rapid High-Throughput Screening (HTS).[1][2][3]

Objective: Estimate the concentration at which the compound precipitates from a DMSO stock solution when introduced to an aqueous buffer.

Workflow:

  • Prepare a 10 mM stock solution in pure DMSO.

  • Spike DMSO stock into PBS buffer to final concentrations of 1, 5, 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubate for 90 minutes at room temperature.

  • Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (turbidity).[1][2][3]

  • Result: The concentration at which turbidity spikes is the "Kinetic Solubility Limit."[1][3]

Visualization of Workflows

Solubility Screening Decision Tree

This diagram outlines the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Analysis).[2][3]

Solubility_Screening Start Start: this compound Goal Define Application Goal Start->Goal Synth Synthesis / Purification Goal->Synth Chemical Processing Bio Biological Assay / Formulation Goal->Bio Testing Polar Polar Aprotic (DMSO/DMF) High Solubility Synth->Polar Reaction Medium Recryst Recrystallization System (Solvent/Anti-Solvent) Synth->Recryst Purification Aqueous Aqueous Buffer Bio->Aqueous EtOAc Ethyl Acetate / Hexane (Standard) Recryst->EtOAc EtOH Ethanol / Water (Green Alternative) Recryst->EtOH Precip Likely Precipitation (< 1 µM) Aqueous->Precip Standard Buffer Formulation Add Excipients: 1. Cyclodextrins (HP-b-CD) 2. Surfactants (Tween 80) Aqueous->Formulation Enhanced Media

Figure 1: Decision matrix for solvent selection based on application context.[1][2][3] Note the requirement for excipients in biological assays.

Thermodynamic Solubility Assay Workflow

A step-by-step visualization of Protocol A (Shake-Flask).

Shake_Flask_Protocol Step1 1. Saturation Add Excess Solid to Buffer Step2 2. Equilibrium Shake 24-48h @ 37°C Step1->Step2 Step3 3. Separation Centrifuge (Pellet Solid) Step2->Step3 Step4 4. Filtration 0.45 µm PTFE (Discard first drops) Step3->Step4 Step5 5. Analysis HPLC-UV Quantification Step4->Step5

Figure 2: The "Shake-Flask" methodology workflow. Step 4 highlights the critical filter-saturation step to prevent data skewing.[1][2][3]

Critical Formulation Notes

For researchers attempting to dose this compound in animal models or cellular assays, simple aqueous dilution will fail.[1] The compound will crash out of solution, leading to false negatives in bioactivity.

Recommended Vehicles:

  • SEDDS (Self-Emulsifying Drug Delivery Systems): Use Labrasol or Capryol 90 mixed with Tween 80.[1][3]

  • Co-Solvent Systems: 5% DMSO + 40% PEG400 + 55% Water.[1][3]

  • Amorphous Solid Dispersions (ASD): For oral bioavailability studies, spray dry the compound with polymers like HPMC-AS to disrupt the crystal lattice and improve dissolution rates [1].[1][2][3]

References

  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

  • Yalkowsky, S. H. , & He, Y. (2003).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Reference for general nitro-aromatic solubility trends). [1][2][3]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Basis for solvent screening strategy).

  • Bergström, C. A. , et al. (2016).[1][2][3][5] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1964-1975.[1][2][3] [1][2][3]

Sources

Stability and storage conditions for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1355248-03-1 ) is a specialized biaryl intermediate used primarily in medicinal chemistry and drug discovery.[1] Its structural integrity relies on the stability of its methyl ester moiety and the nitro-biaryl scaffold.

While generally stable as a solid under ambient conditions, this compound exhibits specific vulnerabilities to hydrolytic degradation (ester cleavage) and photolytic stress (nitro group activation). Optimal storage requires a controlled environment—specifically 2–8°C under an inert atmosphere—to maintain purity >98% over extended periods. This guide details the physicochemical profile, degradation mechanisms, and validated storage protocols required for pharmaceutical-grade handling.

Physicochemical Profile & Identification

ParameterSpecification
Chemical Name This compound
CAS Number 1355248-03-1
Molecular Formula C₁₄H₁₀FNO₄
Molecular Weight 275.23 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups Methyl Ester (Hydrolysis risk), Nitro group (Redox/Light risk), Fluorine (Stable)

Stability Analysis & Degradation Mechanisms

Hydrolytic Degradation (Primary Risk)

The methyl ester functionality is the most reactive site regarding storage stability. In the presence of ambient moisture and trace acidity/basicity, the ester bond undergoes hydrolysis, converting the lipophilic intermediate into its corresponding carboxylic acid, 2-fluoro-5-(4-nitrophenyl)benzoic acid . This reaction is irreversible and significantly alters the compound's solubility and reactivity profile in downstream Suzuki couplings or nucleophilic substitutions.

Photolytic & Thermal Stress
  • Photolysis: The nitro-biaryl system possesses a conjugated

    
    -electron system that can absorb UV-Vis radiation. Prolonged exposure to direct light may induce photo-reduction or radical formation at the nitro group, leading to darkening of the solid (yellow 
    
    
    
    brown/orange).
  • Thermal Stability: The compound is stable at room temperature (20–25°C) for short durations (<30 days). However, elevated temperatures (>40°C) accelerate hydrolysis kinetics, particularly if the packaging headspace contains humidity.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route (Hydrolysis) and secondary stress factors.

DegradationPathway Compound This compound (Intact Ester) Intermed Tetrahedral Intermediate Compound->Intermed Slow Hydrolysis PhotoDeg Photo-degradation Products (Nitro reduction/Azo dimers) Compound->PhotoDeg hv (Long-term exposure) Moisture Moisture (H2O) + Trace Acid/Base Moisture->Intermed Acid 2-fluoro-5-(4-nitrophenyl)benzoic acid (Degradant) Intermed->Acid Irreversible Methanol Methanol (Byproduct) Intermed->Methanol Light UV/Vis Light Light->PhotoDeg

Figure 1: Primary hydrolytic degradation pathway yielding the free acid and secondary photolytic risks.

Storage & Handling Protocols

To ensure shelf-life integrity (>12 months), adhere to the following tiered storage protocols.

Storage Condition Decision Matrix
DurationTemperatureAtmosphereContainer Type
Short-Term (<30 Days)Ambient (20–25°C)Air (Desiccated)Tightly sealed amber glass vial
Long-Term (>1 Month)Refrigerated (2–8°C)Inert Gas (N₂/Ar)Amber glass with Parafilm® seal
Archive (>1 Year)Frozen (-20°C)Inert Gas (N₂/Ar)Double-sealed (Vial inside foil bag)
Standard Operating Procedure (SOP) for Storage
  • Desiccation: Ensure the compound is thoroughly dried before sealing. Residual solvent from synthesis can catalyze hydrolysis.

  • Inerting: For long-term storage, flush the vial headspace with Nitrogen or Argon to displace oxygen and moisture.

  • Light Protection: Always use amber borosilicate glass vials. If clear glass is used, wrap the vial entirely in aluminum foil.

  • Thawing: When removing from cold storage (2-8°C or -20°C), allow the closed container to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

Storage Workflow Diagram

StorageWorkflow Start Receive Compound (CAS: 1355248-03-1) Check Check Purity (HPLC) Start->Check Duration Intended Storage Duration? Check->Duration ShortTerm Short Term (<30 Days) Duration->ShortTerm LongTerm Long Term (>30 Days) Duration->LongTerm ActionST Store at 20-25°C Desiccator Cabinet Amber Vial ShortTerm->ActionST ActionLT Flush with N2/Ar Seal with Parafilm Store at 2-8°C LongTerm->ActionLT Use Equilibrate to RT (Prevent Condensation) ActionST->Use ActionLT->Use

Figure 2: Decision tree for selecting the appropriate storage protocol based on usage timelines.

Quality Control & Validation Methods

To verify stability after storage, use the following analytical markers.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Acidic modifier prevents peak tailing of the potential carboxylic acid degradant.

  • Detection: UV at 254 nm (Strong absorption by nitro-biaryl system).

  • Pass Criteria:

    • Main Peak (Methyl ester) > 98.0% Area.[2]

    • Acid Impurity (Hydrolysis product) < 0.5%.

H-NMR (Identity Check)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signal:

    • Methyl Ester: Singlet at ~3.9 ppm (3H). Disappearance of this peak and appearance of a broad -COOH proton (11-13 ppm) indicates hydrolysis.

Safety & Handling (HSE)

  • GHS Classification: Warning.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56608779, this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. The strategic positioning of a hydrolyzable methyl ester, a displaceable fluorine atom, and a reducible nitro group offers multiple avenues for chemical modification. This document outlines detailed protocols for a three-stage derivatization workflow: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, (2) nucleophilic aromatic substitution (SNAr) of the activated fluorine atom, and (3) reduction of the nitro group to an amine, followed by (4) amide coupling to generate a diverse library of analogs. The rationale behind the choice of reagents and reaction conditions is discussed, emphasizing the chemical principles that ensure high-yield and selective transformations. This guide is intended for researchers, scientists, and professionals in drug discovery and development seeking to leverage this scaffold for the generation of new chemical entities.

Introduction: The Strategic Value of the 2-Fluoro-5-(4-nitrophenyl)benzoate Scaffold

The this compound scaffold is a valuable starting point in medicinal chemistry due to the convergence of several key structural features that are amenable to selective chemical modification. The biphenyl core is a privileged structure in many biologically active compounds, contributing to favorable pharmacokinetic properties and interactions with biological targets.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

The derivatization potential of this scaffold is centered around three primary functional groups:

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for further modifications, most notably amide bond formation.

  • The Activated Fluoro Group: The fluorine atom is positioned ortho to the ester and is activated by the strongly electron-withdrawing nitro group on the adjacent phenyl ring. This electronic arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: The nitro group can be selectively reduced to an amine. This transformation not only alters the electronic properties of the molecule but also introduces a new nucleophilic center for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation.

This application note will detail a systematic approach to leveraging these reactive sites for the creation of a diverse library of novel compounds with potential therapeutic applications.

Derivatization Workflow: A Step-by-Step Guide

The derivatization of this compound can be approached in a modular fashion, allowing for the generation of a wide array of analogs. The following workflow outlines the key transformations.

Derivatization_Workflow Start This compound Step1 Step 1: Hydrolysis Start->Step1 NaOH, MeOH/H₂O Step2 Step 2: Nucleophilic Aromatic Substitution Start->Step2 Nucleophile, Base Acid 2-Fluoro-5-(4-nitrophenyl)benzoic Acid Step1->Acid Step3 Step 3: Nitro Reduction Acid->Step3 Pd/C, H₂ Substituted_Ester Methyl 2-(Nucleophile)-5-(4-nitrophenyl)benzoate Step2->Substituted_Ester Substituted_Ester->Step3 Pd/C, H₂ Amine_Acid 2-Fluoro-5-(4-aminophenyl)benzoic Acid Step3->Amine_Acid Substituted_Amine_Acid 2-(Nucleophile)-5-(4-aminophenyl)benzoic Acid Step3->Substituted_Amine_Acid Step4 Step 4: Amide Coupling Amine_Acid->Step4 R-NH₂, Coupling Agent Amide_Library Amide Library Step4->Amide_Library Substituted_Amine_Acid->Step4 R-NH₂, Coupling Agent Amide_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Agent Coupling Agent (e.g., HATU) Carboxylic_Acid->Coupling_Agent Activated_Ester Activated Ester Coupling_Agent->Activated_Ester Amine Amine (R'-NH₂) Activated_Ester->Amine + R'-NH₂ Amide Amide (R-CONH-R') Amine->Amide

Sources

Experimental procedure for the hydrolysis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the saponification (hydrolysis) of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, this specific substrate presents a "perfect storm" of challenges: a hydrophobic biaryl backbone requiring organic co-solvents, and an ortho-fluoro substituent activated by both the carbonyl and the distal nitro group, making it susceptible to Nucleophilic Aromatic Substitution (


).

The protocol below utilizes a Lithium Hydroxide (LiOH) / THF / Water system. This method is selected over aggressive NaOH/MeOH reflux conditions to minimize defluorination byproducts and ensure high chemoselectivity.

Chemical Strategy & Mechanistic Insight

The Challenge: Solubility vs. Selectivity

The target molecule contains a hydrophobic biaryl core (4-nitrophenyl moiety) and a hydrolytically sensitive methyl ester.

  • Solubility: The nitro-biaryl system renders the molecule poorly soluble in pure alcohols or water, necessitating a strong organic solvent like Tetrahydrofuran (THF).

  • Chemoselectivity (

    
     Risk):  The fluorine atom at the C2 position is ortho to the electron-withdrawing ester group. In the presence of strong nucleophiles (like 
    
    
    
    or
    
    
    ) at high temperatures, the fluorine can be displaced, leading to the formation of the phenol impurity (salicylic acid derivative) rather than the desired benzoic acid [1].
The Solution: The LiOH Advantage

We utilize Lithium Hydroxide (LiOH) because the lithium cation (


) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon without requiring the harsh basicity associated with KOH or NaOH [2]. Furthermore, the carboxylate anion formed during the reaction repels further nucleophilic attack, protecting the fluorine atom from substitution if the temperature is controlled.
Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, collapsing to release methoxide and the carboxylate salt, followed by acidic workup.

ReactionMechanism Substrate Methyl 2-fluoro-5- (4-nitrophenyl)benzoate Reagents LiOH (2.5 eq) THF / H2O (3:1) Substrate->Reagents Dissolution Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Salt Lithium Carboxylate (Stable Salt) Intermediate->Salt - MeOH Acid HCl Workup (pH 2-3) Salt->Acid Protonation Product 2-Fluoro-5-(4-nitrophenyl) benzoic acid Acid->Product Precipitation

Figure 1: Step-wise mechanistic flow of the hydrolysis, highlighting the stable carboxylate salt intermediate.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecs
This compound Substrate>95% Purity
Lithium Hydroxide Monohydrate (

)
BaseReagent Grade
Tetrahydrofuran (THF) SolventHPLC Grade, inhibitor-free
Water (

)
Co-solventDeionized (DI)
1N Hydrochloric Acid (HCl) Quenching AgentStandardized solution
Step-by-Step Procedure

Step 1: Solubilization

  • Weigh 1.0 equivalent (e.g., 1.0 g) of the methyl ester substrate into a round-bottom flask.

  • Add THF (10 volumes relative to mass, e.g., 10 mL). Stir until fully dissolved.

    • Note: If the solution is cloudy, mild warming (30°C) is acceptable, but return to Room Temperature (RT) before adding base.

Step 2: Saponification

  • Prepare a solution of LiOH·H2O (2.5 equivalents) in Water (3.3 volumes, e.g., 3.3 mL).

    • Why: Pre-dissolving LiOH prevents "hot spots" of solid base that could trigger side reactions.

  • Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

  • The mixture will likely turn biphasic or slightly turbid. This is normal.

  • Stir at Ambient Temperature (20–25°C) .

    • Critical Control Point: Do NOT reflux. High heat promotes

      
       displacement of the fluorine [3].
      

Step 3: Monitoring (IPC - In-Process Control)

  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC after 2 hours.

  • The starting material (

    
    ) should disappear, replaced by the baseline carboxylate spot.
    
  • If reaction is incomplete after 4 hours, warm slightly to 35°C.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Result: You will be left with an aqueous slurry of the lithium salt.

  • Dilute with fresh water (10 volumes).

  • Place the flask in an ice bath (0–5°C).

  • Slowly add 1N HCl dropwise while stirring until pH reaches 2–3 .

    • Observation: The product should precipitate as a white to pale-yellow solid.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     volumes) to remove Lithium salts.
    
  • Dry in a vacuum oven at 45°C for 12 hours.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common deviations during the process.

Troubleshooting Start Start Reaction Check Check TLC/HPLC (T = 4 hrs) Start->Check Complete Reaction Complete? Check->Complete Yes Proceed to Workup Complete->Yes Yes No SM Remains Complete->No No Analyze Is Product Degrading? (New impurity spots?) No->Analyze Degrading STOP Heating Add more water Workup immediately Analyze->Degrading Yes (Defluorination) Stable Increase Temp to 40°C OR Add MeOH (co-solvent) Analyze->Stable No (Stalled)

Figure 2: Troubleshooting logic for incomplete conversion or byproduct formation.

Common Issues Table
ObservationRoot CauseCorrective Action
Low Yield Product is slightly soluble in water at pH 3.Adjust pH to exactly 2.0; saturate aqueous phase with NaCl (brine) before filtration.
Yellow Impurity Formation of phenol (

of F).
Reaction temperature was too high (>50°C) or base too strong. Repeat at RT.
Incomplete Reaction Poor solubility of ester.Add Methanol (MeOH) to the THF/Water mix to create a single phase.

Safety & Handling

  • Nitro Compounds: While this specific benzoate is generally stable, nitro-aromatics can be energetic. Avoid distilling the dry solid or subjecting it to friction/shock.

  • Fluorinated Intermediates: Handle in a fume hood. Avoid contact with skin.

  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Foundational text on activation of halo-arenes by ortho/para electron-withdrawing groups).
    • See also: Master Organic Chemistry. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Lithium Hydroxide Efficiency in Ester Hydrolysis

    • Oshio, H., et al. (2021).[2] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584.[3] Link[3]

    • Note: This paper validates the acceleration effect of in THF/W
  • General Protocol for Substituted Benzoate Hydrolysis

    • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, Coll.[1][4] Vol. 1, p.391. Link

    • Context: Adapts the classic hydrolysis of nitro-benzoates, modifying for the fluorinated substr

Sources

Application Note: Telescoped One-Pot Synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, telescoped one-pot synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS 1355248-03-1), a critical biaryl scaffold often utilized in kinase inhibitor discovery and protein-protein interaction studies.

Abstract & Strategic Rationale

The synthesis of fluorinated biaryl esters typically involves discrete steps: esterification of a benzoic acid precursor followed by isolation, and subsequent cross-coupling. This traditional workflow is resource-intensive and increases solvent waste.

This protocol introduces a Telescoped One-Pot Methylation-Arylation Sequence . By utilizing a compatible solvent system (DMF or NMP) and a shared base (K₂CO₃), we eliminate intermediate isolation. The process begins with the nucleophilic substitution of 5-bromo-2-fluorobenzoic acid with methyl iodide, followed immediately by a Palladium-catalyzed Suzuki-Miyaura coupling with 4-nitrophenylboronic acid .

Key Advantages:

  • Atom Economy: Reduced solvent usage and elimination of intermediate workup.

  • Chemoselectivity: The protocol preserves the labile methyl ester during the basic cross-coupling step by controlling water content and temperature.

  • Electronic Considerations: The fluorine atom at the C2 position electronically deactivates the ring, requiring a robust catalytic system (Pd(dppf)Cl₂) to facilitate oxidative addition at the C5-bromide.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the orthogonality of the carboxylate nucleophile and the aryl bromide electrophile.

  • Stage 1 (Esterification): The carboxylate anion attacks the methyl iodide (Sɴ2). The aryl bromide remains inert under these mild conditions.

  • Stage 2 (Cross-Coupling): The aryl bromide undergoes oxidative addition with Pd(0).[1] The presence of the electron-withdrawing nitro group on the boronic acid partner facilitates transmetallation, though it can make the boronic acid prone to protodeboronation if pH is too high.

Reaction Pathway Diagram

ReactionScheme Start 5-Bromo-2-fluorobenzoic Acid Inter Intermediate: Methyl 5-bromo-2-fluorobenzoate (Not Isolated) Start->Inter  25°C, 2h   Reagents1 Step 1: MeI, K2CO3 Solvent: DMF (S_N2 Esterification) Reagents1->Inter Product Target: This compound Inter->Product  In-situ Addition   Reagents2 Step 2: 4-NO2-Ph-B(OH)2 Pd(dppf)Cl2, 80°C (Suzuki Coupling) Reagents2->Product

Caption: Telescoped reaction pathway showing the transition from acid precursor to biaryl ester without isolation.

Experimental Protocol

Materials & Reagents[2][3][4][5]
ReagentEquiv.[2]RoleCAS
5-Bromo-2-fluorobenzoic acid 1.0Starting Material146328-85-0
Methyl Iodide (MeI) 1.2Methylating Agent74-88-4
Potassium Carbonate (K₂CO₃) 2.5Dual Base584-08-7
4-Nitrophenylboronic acid 1.2Coupling Partner24067-17-2
Pd(dppf)Cl₂ · DCM 0.03Catalyst95464-05-4
DMF (Anhydrous) 10 volSolvent68-12-2
Step-by-Step Methodology
Phase 1: In-Situ Esterification
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (1.0 g, 4.57 mmol) and anhydrous DMF (10 mL).

  • Base Addition: Add K₂CO₃ (1.58 g, 11.4 mmol, 2.5 equiv) in a single portion. Stir for 10 minutes at room temperature (25°C) to form the carboxylate salt.

  • Methylation: Add Methyl Iodide (0.34 mL, 5.48 mmol, 1.2 equiv) dropwise via syringe. Caution: MeI is volatile and carcinogenic. Use a fume hood.

  • Monitoring: Stir the reaction at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS to confirm complete conversion of the acid to the methyl ester (Intermediate 1).

    • Checkpoint: The spot for the acid (baseline) should disappear, replaced by a less polar ester spot.

Phase 2: One-Pot Suzuki-Miyaura Coupling
  • Degassing: While the esterification finishes, sparge a separate vial containing 4-nitrophenylboronic acid (0.92 g, 5.48 mmol, 1.2 equiv) dissolved in minimal DMF (2 mL) with nitrogen for 5 minutes.

  • Catalyst Addition: To the main reaction vessel (containing the unisolated ester and excess base), add the 4-nitrophenylboronic acid solution.

  • Catalyst Charge: Add Pd(dppf)Cl₂ · DCM (112 mg, 3 mol%) quickly against a positive stream of nitrogen.

    • Note: No additional base is usually required as excess K₂CO₃ from Step 1 is sufficient. If the mixture is too thick, add 1–2 mL of degassed water to solubilize the base (Suzuki requires trace water/polar interface), but keep water low to prevent ester hydrolysis.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Visual Cue: The reaction mixture will typically darken from pale yellow to black/brown as Pd(0) species generate.

  • Completion: Monitor by LCMS for the mass [M+H]⁺ = 276.2. Ensure the intermediate bromide is consumed.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and pour into water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc (2 x 30 mL).

  • Wash: Wash the combined organics with brine (3 x 30 mL) to remove DMF. Crucial step: Residual DMF interferes with crystallization.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Product: The target compound is typically a pale yellow to off-white solid.

Workflow Visualization

Workflow cluster_0 Phase 1: Esterification cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Mix Acid + K2CO3 + DMF Step2 Add MeI (Dropwise) Stir 25°C, 2h Step1->Step2 Check1 QC: LCMS/TLC (Confirm Ester) Step2->Check1 Step3 Add Boronic Acid + Pd Catalyst (Directly to Pot) Check1->Step3 Pass Step4 Heat to 80°C, 4-6h Step3->Step4 Step5 Aq. Workup (EtOAc/Water) Step4->Step5 Step6 Column Chromatography (Hex/EtOAc) Step5->Step6

Caption: Operational workflow for the telescoped synthesis of this compound.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis of Ester Water content too high or pH > 11 during coupling.Use anhydrous DMF. Ensure K₂CO₃ is used, not NaOH or LiOH. Keep reaction time at 80°C under 6 hours.
Homocoupling (Biaryl ether) Oxidation of boronic acid.Ensure rigorous degassing (N₂ sparging) before adding Pd.
Protodeboronation Unstable boronic acid.The 4-nitro group stabilizes the boronic acid, but if yield is low, switch to 4-nitrophenylboronic acid pinacol ester .
Incomplete Conversion Catalyst deactivation.Add 1 mol% additional Pd(dppf)Cl₂. Ensure the reaction temp reaches internal 80°C.

Safety & Handling Information

  • Methyl Iodide: Highly toxic alkylating agent. Use exclusively in a certified fume hood with double gloving (Nitrile). Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before waste disposal.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures; use chromatography.

  • Palladium: Heavy metal. Final product must be scavenged (e.g., SiliaMetS® Thiol) if intended for biological assay use to ensure Pd < 10 ppm.

References

  • Suzuki-Miyaura Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • One-Pot Borylation/Suzuki Protocols: Molander, G. A., et al. (2010). Efficient Synthesis of Biaryls via a One-Pot, Three-Component Cross-Coupling.[3] Journal of Organic Chemistry. (General methodology reference for telescoped Pd systems).

  • Synthesis of Nitro-Biaryls: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses electronic effects of nitro groups in coupling).
  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 56606037, this compound. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into overcoming challenges associated with the Suzuki-Miyaura cross-coupling reaction, specifically when working with the substrate Methyl 2-fluoro-5-(4-nitrophenyl)benzoate. Our goal is to move beyond simple procedural lists and offer a causal understanding of experimental choices to empower you in your synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, the unique electronic and steric characteristics of this compound—namely the presence of a sterically hindered and electron-deficient aryl fluoride and a nitro group—can present significant hurdles to achieving high reaction yields. This guide addresses the most common issues encountered in a direct question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Core Reaction Under Consideration:
  • Aryl Halide: this compound

  • Boronic Acid/Ester: A generic aryl or vinyl boronic acid/ester

  • Goal: Formation of a biaryl or vinyl-substituted product.

Q1: My reaction shows little to no conversion of the starting material. What are the most likely initial points of failure?

A1: Low to no conversion in a Suzuki coupling involving a challenging substrate like this compound often points to issues with the initial, and typically rate-limiting, oxidative addition step.[2] The C-F bond is notoriously strong and less reactive in palladium-catalyzed couplings compared to other aryl halides.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. For unactivated or electron-deficient aryl fluorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both electron-rich and sterically bulky to promote the oxidative addition of the C-F bond to the Pd(0) center.[4]

    • Expert Insight: Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl fluoride. Bulky ligands facilitate the reductive elimination step and can help stabilize the active monoligated palladium species.

  • Catalyst Deactivation: Ensure your palladium source is active. Pd(0) sources like Pd₂(dba)₃ can degrade over time. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.

  • Oxygen Contamination: Rigorously degas your solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.

Recommended Starting Conditions for Difficult Couplings:

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand Buchwald-type ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs)Electron-rich and sterically hindered to facilitate C-F bond activation.[5]
Base K₂CO₃ or K₃PO₄Moderately strong bases that are generally effective and tolerate a range of functional groups.
Solvent Toluene, Dioxane, or THF (often with water)Common solvents for Suzuki couplings. The choice can influence reaction rate and selectivity.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or an insufficiently active catalyst system for the desired cross-coupling pathway.

Troubleshooting Flowchart for Homocoupling:

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing Protocol (e.g., freeze-pump-thaw cycles) start->degas Check for O₂ contamination ligand Switch to a More Bulky Ligand (e.g., XPhos, tBu₃P) degas->ligand If homocoupling persists temp Lower Reaction Temperature ligand->temp If still an issue boronic_acid Use a Boronate Ester (e.g., pinacol ester) temp->boronic_acid Consider boronic acid stability

Caption: Troubleshooting flowchart for reducing boronic acid homocoupling.

Detailed Explanation:

  • Oxygen Removal: As mentioned, meticulous degassing of your solvent and reaction vessel is the first line of defense. Purging with an inert gas like argon or nitrogen is good, but for sensitive reactions, freeze-pump-thaw cycles are more effective.

  • Ligand Choice: Sterically demanding ligands can disfavor the formation of the palladium species that lead to homocoupling.

  • Temperature Control: Higher temperatures can sometimes accelerate the undesired homocoupling pathway more than the cross-coupling. Try running the reaction at a lower temperature for a longer period.

  • Boronic Acid Stability: Some boronic acids are prone to decomposition, which can contribute to side reactions. Using a more stable boronic ester, such as a pinacol ester, can mitigate this.[1]

Q3: My desired product is forming, but I am also getting a significant amount of a byproduct where the fluorine atom is replaced by hydrogen (hydrodefluorination). What causes this and how can I prevent it?

A3: Hydrodefluorination is a form of dehalogenation and is a known side reaction in cross-coupling chemistry. It can occur through several mechanisms, often involving water or other proton sources in the reaction mixture.

Causative Factors and Solutions:

CauseExplanationRecommended Action
Excessively Strong Base Strong bases can promote protonolysis of the aryl-palladium intermediate.Switch to a milder base such as K₂CO₃ or even KF.[6]
High Temperatures Elevated temperatures can favor the hydrodefluorination pathway.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Water Content While some water is often beneficial for Suzuki couplings, an excess can serve as a proton source for hydrodefluorination.If using an aqueous base, try reducing the amount of water or switching to anhydrous conditions with a base like K₃PO₄.
Q4: I am concerned about the stability of the methyl ester and nitro functional groups under the reaction conditions. Are they likely to cause problems?

A4: This is a valid concern, as both esters and nitro groups can be sensitive to certain reaction conditions.

  • Methyl Ester Stability: The methyl ester in your substrate could be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[7]

    • Preventative Measures:

      • Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or alkoxides.

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Minimize the amount of water in the reaction mixture.

      • If hydrolysis is a persistent issue, consider using a fluoride source like KF as the base, which is generally compatible with esters.[6]

  • Nitro Group Stability: The nitro group is generally robust under typical Suzuki coupling conditions. However, there are a few considerations:

    • Reduction: While less common with palladium catalysts compared to other transition metals, reduction of the nitro group to an amine can occur, especially if there are sources of hydrides in the reaction. Ensure your reagents are pure and free from reducing agents.

    • C-NO₂ Activation: In some specialized cases with highly activated systems and specific ligands, the C-NO₂ bond itself can undergo oxidative addition to palladium, acting as a leaving group.[8][9][10][11] However, for your substrate, the C-F bond is the more likely site of activation under standard Suzuki conditions. The presence of the nitro group primarily serves to make the aryl fluoride more electron-deficient, which can aid in the oxidative addition step.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-F(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-F) ArPdR Ar-Pd(II)-R'(L)₂ ArPdX->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' (Desired Product) ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Breakdown of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of your substrate to form a Pd(II) intermediate. This is often the most challenging step for aryl fluorides.[2]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the fluoride.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

By understanding which step is likely failing, you can make more informed decisions about how to modify your reaction conditions.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to be a self-validating system; if it fails, the troubleshooting guide above should be consulted.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 124(45), 13662–13663. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(40), 10244-10248. Available at: [Link]

  • Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(43), 15249–15252. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Walsh, P. J., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 10(14), 7687–7699. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 743. Available at: [Link]

  • Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1279. Available at: [Link]

  • Reddit. Ester Stability under Suzuki/Buchwald Conditions. Available at: [Link]

Sources

Technical Support Hub: Impurity Profiling for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IMP-2F5NB-HPLC Assigned Specialist: Senior Application Scientist

Introduction: The Analytical Context

You are analyzing Methyl 2-fluoro-5-(4-nitrophenyl)benzoate , a critical biaryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling . This chemical context is the "fingerprint" that dictates your impurity profile.

The presence of a nitro group (strong UV chromophore/electron-withdrawing), a fluorine atom (electronegative/hydrogen bond acceptor), and a methyl ester (hydrolysis-prone) creates a unique separation challenge. Standard C18 methods often fail to resolve the regioisomers and protodeboronation by-products common to this synthesis.

This guide provides a self-validating workflow to identify, separate, and quantify these impurities, moving beyond "recipe following" to mechanistic understanding.

Module 1: Predicted Impurity Landscape

Before injecting a sample, you must know what you are looking for. Based on the Suzuki coupling of Methyl 5-bromo-2-fluorobenzoate and 4-Nitrophenylboronic acid , the following impurities are statistically probable.

Impurity IDChemical NameOriginPolarity (LogP)Predicted Elution (RP-HPLC)
IMP-A 4-Nitrophenylboronic acidUnreacted ReagentLow (Polar)Early (Void volume/Front)
IMP-B 2-Fluoro-5-(4-nitrophenyl)benzoic acidHydrolysis DegradantLow-Mid (pH dependent)Early-Mid (Pre-main peak)
IMP-C NitrobenzeneProtodeboronation (Side Rxn)MidMid (Close to Main Peak)
IMP-D Methyl 5-bromo-2-fluorobenzoateUnreacted ReagentHigh (Lipophilic)Late (Post-main peak)
IMP-E 4,4'-DinitrobiphenylHomocoupling DimerVery HighVery Late (Wash step)

Module 2: Method Development & Optimization

Protocol A: The "Workhorse" Method (C18)

Use this for general purity assessment.

  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm). Why? High carbon load prevents tailing from the nitro group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV 270 nm (Nitro absorbance) & 210 nm (Universal).

Protocol B: The "Selectivity" Method (Phenyl-Hexyl or PFP)

Use this if IMP-C (Nitrobenzene) co-elutes with the Main Peak.

  • Rationale: Nitro and Fluoro groups have distinct

    
    -
    
    
    
    electron interactions. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column utilizes these interactions to pull "aromatic-rich" impurities away from the main peak, offering orthogonality to C18 [1].
  • Modification: Replace ACN with Methanol (MeOH) to enhance

    
    -
    
    
    
    selectivity.

Module 3: Troubleshooting & Diagnostics

Issue 1: "Ghost Peak" at RRT 0.95 (Shoulder on Main Peak)

Diagnosis: This is often the Des-bromo or Protodeboronation byproduct (Impurity C). On C18, the hydrophobicity difference between the product and this impurity is minimal. The Fix:

  • Switch Column: Move to Protocol B (Phenyl-Hexyl). The

    
    -
    
    
    
    interaction will retain the biphenyl product significantly longer than the single-ring Nitrobenzene impurity.
  • Check Temperature: Lower column temperature to 25°C. Higher temperatures reduce the separation factor (

    
    ) for structurally similar isomers.
    
Issue 2: Peak Tailing (Asymmetry > 1.5)

Diagnosis: The nitro group is interacting with residual silanols on the silica support. The Fix:

  • Buffer Strength: Increase buffer concentration (e.g., 20 mM Ammonium Formate) to mask silanols.

  • Column Aging: If the column is old, the end-capping may have hydrolyzed. Replace the column.

Issue 3: New Peak Appearing at RRT ~0.40 over time

Diagnosis: Hydrolysis of the methyl ester to the carboxylic acid (Impurity B). The Fix:

  • Sample Diluent: Ensure the sample is not dissolved in basic or protic solvents for long periods. Use ACN/Water (neutral).

  • pH Control: Ensure Mobile Phase A is acidic (pH < 3.0). At neutral pH, the acid impurity ionizes (COO-), eluting in the void volume. At pH 3.0, it remains protonated (COOH) and retains slightly, allowing for integration [2].

Module 4: Identification Workflow (Visualized)

The following diagram outlines the logical flow for identifying an unknown impurity in your chromatogram.

ImpurityID Start Unknown Peak Detected (> 0.05% Area) BlankCheck Check Blank Injection Start->BlankCheck Artifact System Artifact (Ignore) BlankCheck->Artifact Present in Blank RRTCheck Check RRT vs. Known Standards BlankCheck->RRTCheck Absent in Blank Confirmed Confirmed Impurity (Quantify) RRTCheck->Confirmed Matches Std LCMS Run LC-MS/MS (Q-TOF or Orbitrap) RRTCheck->LCMS No Match MassAnalysis Analyze m/z [M+H]+ and Fragments LCMS->MassAnalysis Structure Propose Structure MassAnalysis->Structure Matches Logic

Figure 1: Decision tree for impurity identification in compliance with ICH Q3A(R2) thresholds.

Module 5: Mass Spectrometry (LC-MS) Fingerprinting

When RRT matching fails, MS is mandatory. For This compound (MW ≈ 275.23 Da), look for these diagnostic signals:

  • Parent Ion:

    
    
    
  • Fragment 1 (Loss of Methoxy):

    
    . Characteristic of methyl esters.
    
  • Fragment 2 (Loss of Nitro):

    
    . Characteristic of nitro-aromatics.
    
  • Impurity C (Nitrobenzene):

    
    .
    
  • Impurity E (Dimer):

    
     (Dinitrobiphenyl).
    

Note: Use Electrospray Ionization (ESI) in Positive Mode. If sensitivity is low (due to the electron-withdrawing nitro group), switch to APCI (Atmospheric Pressure Chemical Ionization).

FAQ: Frequently Asked Questions

Q: Why is my main peak splitting? A: This is likely a solvent effect. If your sample is dissolved in 100% ACN but your starting gradient is 95% Water, the "strong" solvent (ACN) carries the analyte through the column faster than the mobile phase, causing band broadening or splitting. Solution: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN).

Q: What is the reporting threshold for these impurities? A: According to ICH Q3A(R2) guidelines:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (for max daily dose < 2g)

  • Qualification Threshold: 0.15% (for max daily dose < 2g) Any peak above 0.05% must be integrated and listed [3].

Q: Can I use a C8 column instead of C18? A: You can, but it is not recommended for the Dimer (Impurity E) . The dimer is highly lipophilic. A C8 column has less carbon load and might elute the dimer too quickly, causing it to co-elute with the main peak or late-eluting matrix components. C18 provides the necessary retentive power for the dimer.

References

  • Chromatography Online. (2013). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link

  • ResearchGate. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives. Link

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Link

Improving the regioselectivity of reactions with Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common regioselectivity challenges encountered during experimentation with this versatile intermediate.

Frequently Asked Questions (FAQs)

FAQ 1: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) reaction. Which aromatic ring is the primary site of reaction?

Quick Answer: The reaction will overwhelmingly occur on the fluoro-substituted benzoate ring . The fluorine atom at the C2 position is highly activated for displacement by nucleophiles.

Detailed Explanation: Nucleophilic Aromatic Substitution (SNAr) proceeds through a two-step addition-elimination mechanism.[1] The reaction rate is dictated by the stability of the intermediate anionic species, known as a Meisenheimer complex.[2] For a successful SNAr reaction, two key features are required on the aromatic ring:

  • A good leaving group: Halogens, like fluorine, are excellent leaving groups.

  • Strong electron-withdrawing groups (EWGs): These groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[3]

In this compound:

  • Ring A (Fluoro-benzoate): The fluorine atom at C2 is the leaving group. It has a powerful EWG (the methyl ester group) in the ortho position (C1). This provides excellent resonance stabilization for the intermediate formed when a nucleophile attacks C2. The remote nitrophenyl group also contributes an inductive electron-withdrawing effect.

  • Ring B (Nitro-phenyl): This ring possesses a very strong EWG (the nitro group), which activates the ring for nucleophilic attack. However, it lacks a suitable leaving group (like a halogen) on any of its carbons.

Therefore, the combination of a good leaving group (F) and a properly positioned stabilizing group (-CO₂Me) makes Ring A the exclusive site for SNAr reactions. The initial addition of the nucleophile is typically the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating this step.[2]

FAQ 2: How can I selectively perform an Electrophilic Aromatic Substitution (EAS) on this molecule? I'm getting a mixture of products.

Quick Answer: Achieving high regioselectivity with EAS on this substrate is challenging due to conflicting directing effects. To favor substitution on the fluoro-benzoate ring, you must use carefully controlled conditions. The most likely position for substitution is C4, ortho to the fluorine and meta to the ester.

Detailed Explanation: The two aromatic rings have vastly different reactivities towards electrophiles.

  • Ring B (Nitro-phenyl): The nitro group is one of the strongest deactivating groups for EAS, making this ring extremely electron-poor and unreactive towards most electrophiles.[4]

  • Ring A (Fluoro-benzoate): This ring is also deactivated, but less so than the nitrophenyl ring. It has two competing directing groups:

    • -F (Fluoro group): An ortho, para-director (activating by resonance, deactivating by induction).

    • -CO₂Me (Ester group): A meta-director (deactivating by both resonance and induction).[5]

The directing effects conflict:

  • The -F group directs incoming electrophiles to positions C3 (ortho) and C5 (para). However, C5 is already substituted.

  • The -CO₂Me group directs to positions C3 and C5 (meta). Again, C5 is substituted.

  • The -C₆H₄NO₂ group is deactivating and directs meta to itself, which would be C3.

When multiple substituents are present, the most activating group typically governs the position of substitution.[6] In this case, the fluorine atom is the less deactivating (and thus, most "activating") of the groups on Ring A. It will direct an incoming electrophile to the C3 position. However, steric hindrance from the adjacent ester group at C1 can disfavor this position. The position para to the fluorine (C5) is blocked. Therefore, careful planning is essential when dealing with polysubstituted benzenes.

Troubleshooting Workflow for Electrophilic Aromatic Substitution:

eas_troubleshooting start Goal: Selective EAS on Fluoro-benzoate Ring check_reactivity Is reaction proceeding? start->check_reactivity increase_strength Increase electrophile strength (e.g., stronger Lewis acid, higher temp) check_reactivity->increase_strength No check_selectivity Mixture of isomers observed? check_reactivity->check_selectivity Yes increase_strength->check_reactivity lower_temp Lower reaction temperature to favor kinetic product check_selectivity->lower_temp Yes change_solvent Change solvent polarity to influence transition state energy check_selectivity->change_solvent Yes consider_sterics Steric hindrance likely favoring substitution at C4 over C3 lower_temp->consider_sterics change_solvent->consider_sterics product Desired C4-substituted product consider_sterics->product

Caption: Troubleshooting workflow for EAS reactions.

Recommended Approach: Directed ortho-Metalation (DoM) A more reliable method for achieving regioselective functionalization is Directed ortho-Metalation.[7] The ester and fluoro groups can act as directing metalation groups (DMGs).[8] Using a strong lithium base like LDA or n-BuLi at low temperatures (-78 °C) can selectively deprotonate the C6 position, which is ortho to the fluorine.[9][10] The resulting aryllithium species can then be quenched with a suitable electrophile to yield a single, regiochemically pure product.

FAQ 3: I need to reduce the nitro group to an amine. How can I do this without affecting the methyl ester or the C-F bond?

Quick Answer: Use chemoselective reduction conditions. Catalytic hydrogenation with Raney Nickel or using metal chlorides like SnCl₂ in HCl are excellent choices that will preserve both the ester and the aryl fluoride.

Detailed Explanation: The goal is to achieve high chemoselectivity, reducing the nitro group while leaving other reducible functional groups intact. Several reagents can accomplish this.

  • Ester Group Stability: The methyl ester is susceptible to reduction by powerful hydride reagents like LiAlH₄. It can also be hydrolyzed under strongly acidic or basic conditions.

  • Aryl-Fluoride Bond Stability: The C-F bond is generally robust but can be susceptible to hydrogenolysis (cleavage by H₂) under harsh catalytic hydrogenation conditions, especially with Palladium on Carbon (Pd/C).[11]

Comparison of Selective Nitro Reduction Reagents:

ReagentTypical ConditionsEster CompatibilityC-F Bond CompatibilityNotes
H₂ / Raney Ni H₂ (1-50 atm), EtOH/MeOH, RTExcellentGood . Less prone to dehalogenation than Pd/C.[11]A good first choice for clean, catalytic reduction.
SnCl₂·2H₂O HCl, EtOH, RefluxExcellentExcellentClassic, reliable method. Requires stoichiometric amounts of tin.
Fe / NH₄Cl or AcOH Fe powder, NH₄Cl(aq) or AcOH, RefluxExcellentExcellentInexpensive and effective "Béchamp" style reduction.
NaBH₄ / FeCl₂ NaBH₄, FeCl₂, THF/MeOH, 25 °CExcellentExcellentA mild and highly selective system for nitro reduction.[12]
H₂ / Pd-C H₂ (1 atm), EtOH/MeOH, RTExcellentModerate . Risk of hydrodefluorination.Use with caution; monitor for fluoride ion presence.
LiAlH₄ THF, 0 °C to RefluxPoor . Reduces esters to alcohols.ExcellentNot recommended for this substrate.

Recommended Protocol (Stannous Chloride Reduction):

  • Dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired aniline.

FAQ 4: My reaction conditions are causing the methyl ester to hydrolyze. What are my options?

Quick Answer: Avoid strongly acidic or basic aqueous conditions. If harsh conditions are unavoidable, consider temporarily converting the methyl ester to a more robust protecting group, such as a tert-butyl ester.

Detailed Explanation: The methyl ester can be cleaved via saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. If your desired transformation requires conditions that promote this side reaction, a protection-deprotection strategy is necessary.[13][14]

Workflow for Managing Ester Stability:

ester_stability start Ester Hydrolysis Observed q1 Can reaction conditions be made milder? (e.g., lower temp, non-aqueous base) start->q1 yes_mild Optimize to Milder Conditions q1->yes_mild Yes no_mild Protection Strategy Required q1->no_mild No protect Protect Ester (e.g., transesterify to t-butyl ester) no_mild->protect reaction Perform Desired Transformation protect->reaction deprotect Deprotect Ester (e.g., TFA for t-butyl ester) reaction->deprotect final_product Final Product deprotect->final_product

Caption: Decision workflow for ester hydrolysis issues.

Protocol for Protection as a tert-Butyl Ester: The tert-butyl ester is stable to a wide range of nucleophilic and basic conditions but can be easily cleaved with acid.[15]

  • Hydrolysis (Saponification): First, hydrolyze the methyl ester to the corresponding carboxylic acid.

    • Dissolve the starting material in a mixture of THF/MeOH/H₂O (e.g., 3:1:1).

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Acidify with 1M HCl to pH ~2 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the intermediate acid.

  • Protection:

    • Dissolve the carboxylic acid in dichloromethane (DCM).

    • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

    • Add a catalytic amount of BF₃·OEt₂ and stir at room temperature for 1-3 hours.

    • Quench the reaction, perform an aqueous workup, and purify by column chromatography to get the t-butyl protected substrate.

  • Deprotection (Post-Reaction):

    • After performing the desired reaction on another part of the molecule, dissolve the t-butyl ester in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete.

    • Remove the solvent and TFA under reduced pressure to yield the final carboxylic acid.[16]

References

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • Illuminati, G., & Stegel, F. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved from [Link]

  • Ammotz, E., et al. (2025, August 10). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 06(03), 263–268. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved from [Link]

  • Mongin, F., et al. (2025, August 7). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Gini, A., et al. (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. Organic Letters, 25(39), 7215–7220. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Evans, M. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. YouTube. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2016). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 6(106), 104678–104686. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Strategies for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Case ID: SUZ-2F5N-BENZ Status: Active Analyst: Senior Application Scientist

System Overview & Chemical Logic

You are attempting to synthesize Methyl 2-fluoro-5-(4-nitrophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction. This transformation involves coupling Methyl 5-bromo-2-fluorobenzoate (aryl halide) with 4-Nitrophenylboronic acid .

The Chemical Challenge

This is not a generic Suzuki coupling. You are navigating a "minefield" of competing reactivities due to the specific electronic properties of your substrate:

  • The SNAr Trap (Critical): The target molecule contains a fluorine atom at the C2 position. In the product, this fluorine is ortho to an ester (EWG) and para to a nitrophenyl group (strong EWG). This makes the C-F bond highly activated towards Nucleophilic Aromatic Substitution (SNAr). Using strong nucleophilic bases (e.g., hydroxides, alkoxides) will displace the fluorine, destroying your product.

  • Ester Fragility: The methyl ester is susceptible to saponification (hydrolysis) under aqueous basic conditions, especially at elevated temperatures.

  • Nitro Group Interference: While less problematic than in reductive couplings, nitro groups can occasionally coordinate to Pd, requiring robust ligation to maintain catalytic turnover.

Catalyst & Reagent Selection Matrix

Do not choose catalysts randomly. Use this decision matrix based on your specific purity and yield requirements.

ComponentRecommendationTechnical Rationale
Catalyst (Tier 1) Pd(dppf)Cl₂ · CH₂Cl₂ The Workhorse. The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination, which is crucial for sterically or electronically biased biaryls [1]. Robust against minor air/moisture ingress.
Catalyst (Tier 2) XPhos Pd G2 The Speedster. If Tier 1 is too slow. Buchwald precatalysts generate active Pd(0) rapidly. The bulky biaryl ligand prevents catalyst aggregation and accelerates coupling with electron-deficient halides [2].
Base K₃PO₄ (anhydrous) The Shield. Mild enough to prevent ester hydrolysis but basic enough to activate the boronic acid. Crucially, it is non-nucleophilic, minimizing the risk of SNAr defluorination [3].
Solvent 1,4-Dioxane High boiling point, good solubility for organic substrates, and miscible with water (if a trace is needed for boronic activation) without being nucleophilic like alcohols.
Visualizing the Catalytic Cycle & Risks

The diagram below maps the standard cycle against the specific failure modes of your substrate.

SuzukiCycle cluster_legend Key Start Pd(II) Precatalyst Pd0 Active Pd(0) Species Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base Activation) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex SNAr FAILURE MODE: SNAr Defluorination (Caused by Nucleophilic Base) TransMet->SNAr If Base = OMe/OH Hydrolysis FAILURE MODE: Ester Saponification (Caused by OH- / H2O) TransMet->Hydrolysis If Base = Strong OH RedElim->Pd0 Regeneration legend1 Blue: Active Catalyst legend2 Yellow: Intermediate legend3 Black: Critical Failure Path

Figure 1: Catalytic cycle highlighting the specific vulnerability of the fluorinated benzoate ester to SNAr and hydrolysis during the base-mediated steps.

Troubleshooting & FAQs

Q1: I am seeing a byproduct with M-19 mass (loss of Fluorine) and M+13 (addition of OMe/OH). What happened? Diagnosis: You have triggered an SNAr reaction. The Fix: You likely used a nucleophilic base (NaOH, NaOMe) or a nucleophilic solvent (Methanol/Ethanol).

  • Action: Switch to K₃PO₄ or Cs₂CO₃ . Switch solvent to Dioxane or Toluene . Ensure the reaction is not run above 100°C unless necessary.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning or boronic acid protodeboronation. The nitro group on the boronic acid can facilitate deboronation (loss of B(OH)2 replaced by H) under prolonged heating. The Fix:

  • Action: Add the boronic acid in excess (1.5 equiv) .

  • Action: "Spike" the reaction with additional ligand (e.g., free dppf or XPhos) to re-ligate any "naked" palladium that has precipitated.

Q3: My ester is hydrolyzing to the carboxylic acid. Diagnosis: The reaction medium is too "wet" or too basic. The Fix:

  • Action: Use anhydrous K₃PO₄ . Add a minimal amount of water (e.g., 10:1 Dioxane:Water) only if strictly necessary for solubility.

  • Action: Lower the temperature to 80°C and extend the reaction time.

Optimized Experimental Protocol (The "Golden Standard")

This protocol is designed to maximize yield while preserving the fragile ester and fluorine moieties.

Materials
  • Aryl Halide: Methyl 5-bromo-2-fluorobenzoate (1.0 equiv)

  • Boronic Acid: 4-Nitrophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 - 5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Workflow Diagram

Workflow Setup 1. CHARGE Halide, Boronic Acid, Base, Catalyst Inert 2. INERT Evacuate/Backfill N2 (3 cycles) Setup->Inert Solvent 3. SOLVATE Add Degassed Dioxane (+ trace H2O if needed) Inert->Solvent React 4. REACT Heat to 80-90°C Monitor by LCMS Solvent->React Quench 5. WORKUP Cool, Filter thru Celite, Dilute EtOAc React->Quench

Figure 2: Step-by-step experimental workflow for minimizing side reactions.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-2-fluorobenzoate (1.0 mmol), 4-Nitrophenylboronic acid (1.3 mmol), K₃PO₄ (2.5 mmol), and Pd(dppf)Cl₂ (0.04 mmol).

  • Inertion: Seal the vial with a septum. Evacuate the air and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Oxygen is the enemy of Palladium.

  • Solvation: Syringe in anhydrous 1,4-Dioxane (5 mL). Optional: If solubility is poor, add 0.5 mL of degassed water, but monitor for hydrolysis.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously.

  • Monitoring: Check via LCMS or TLC after 2 hours.

    • Look for: Product peak.

    • Watch for: Hydrolysis (Acid peak) or Defluorination (SNAr peak).

  • Workup: Once complete, cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Synthetic Applications of Suzuki-Miyaura Cross-Coupling Reactions. Science of Synthesis. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Preventing decomposition of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we address common challenges encountered during its use in synthetic protocols, focusing on preventing its decomposition and maximizing reaction yields. Our guidance is rooted in mechanistic principles and validated through empirical evidence from the field.

Understanding the Molecule: A Double-Edged Sword

This compound is a highly functionalized aromatic compound. Its utility stems from the strategic placement of several key groups:

  • The Methyl Ester: A site for classic ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • The Fluorine Atom: Positioned ortho to the ester, it can influence the ester's reactivity and serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: A powerful electron-withdrawing group that significantly activates the aromatic ring, making the fluorine atom more susceptible to SNAr. Crucially, it also enhances the electrophilicity of the ester's carbonyl carbon.

  • The Phenyl-Phenyl Bond: While seemingly inert, this linkage is often the target for formation via cross-coupling reactions where one of the rings is functionalized with a leaving group.

The very features that make this molecule an attractive synthetic intermediate also render it susceptible to specific decomposition pathways. This guide will equip you with the knowledge to navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is turning yellow and I'm observing a significant amount of a polar, insoluble byproduct. What is happening?

Answer: This is a classic sign of saponification , the base-catalyzed hydrolysis of the methyl ester. The yellow color likely arises from the formation of the 4-nitrophenoxide ion under basic conditions. The insoluble byproduct is almost certainly the corresponding carboxylate salt, 2-fluoro-5-(4-nitrophenyl)benzoic acid.

The ester carbonyl in this compound is highly electrophilic and, therefore, exceptionally prone to nucleophilic attack. This is due to the powerful electron-withdrawing effect of the para-nitro group on the benzoate ring. This effect pulls electron density away from the carbonyl carbon, making it more susceptible to attack by nucleophiles, especially hydroxide ions (OH⁻) present in aqueous basic solutions.[1]

The general mechanism for this decomposition is illustrated below:

graph Saponification_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes substrate [label=<

this compound

];

hydroxide [label="OH⁻"]; intermediate [label=<

Tetrahedral Intermediate

];

carboxylate [label=<

Carboxylate Product

];

methanol [label="CH₃OH"];

// Edges substrate -> intermediate [label="1. Nucleophilic Attack"]; intermediate -> carboxylate [label="2. Elimination of Methoxide"]; carboxylate -> methanol [style=invis]; // for layout {rank=same; substrate; hydroxide} {rank=same; intermediate} {rank=same; carboxylate; methanol}

}

Caption: Base-catalyzed hydrolysis (saponification) pathway.
  • Re-evaluate Your Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and even sodium methoxide (NaOMe) in the presence of trace water are highly problematic.[2] For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, switch to milder inorganic bases.

  • Employ Anhydrous Conditions: Meticulously dry your solvents and reagents. The presence of water is a key ingredient for hydrolysis. Consider using anhydrous formulations of solvents and drying agents like molecular sieves. A recent study highlighted the benefits of anhydrous conditions in Suzuki-Miyaura couplings to prevent hydrolysis of boronic esters, a principle that also applies to the substrate itself.[3]

  • Control the Temperature: Saponification is kinetically accelerated at higher temperatures. If your desired reaction allows, run it at a lower temperature, even if it requires a longer reaction time.

BaseStrengthSuitability for Sensitive EstersComments
NaOH, KOH, LiOHStrongPoor High risk of rapid saponification. Avoid if possible.
K₂CO₃, Cs₂CO₃ModerateGood Generally a good starting point for cross-coupling reactions. Less nucleophilic than hydroxides.
K₃PO₄ModerateExcellent Often used in challenging cross-coupling reactions; provides sufficient basicity with low nucleophilicity.
Organic AminesWeakVariable Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not basic enough for many cross-coupling reactions and can sometimes act as nucleophiles.

Table 1: Selection of Bases to Minimize Saponification

FAQ 2: I am attempting a Suzuki-Miyaura coupling to modify the 4-nitrophenyl ring, but my yield is low and I'm isolating the hydrolyzed acid. What's the recommended procedure?

Answer: This is a common issue stemming from the reasons outlined in FAQ 1. Standard Suzuki-Miyaura conditions often employ aqueous bases that are detrimental to your ester.

This protocol is designed to preserve the methyl ester by using a milder base and controlling the presence of water.

Reagents & Setup:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground and dried.

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried flask, add a stir bar, this compound, the arylboronic acid, and the anhydrous base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent & Catalyst Addition: Add the anhydrous solvent via syringe, followed by the Palladium catalyst.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate. Purify by column chromatography.

graph Suzuki_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes start [label="Start: Flame-dried flask"]; add_solids [label="Add Substrate,\nBoronic Acid, & Anhydrous Base"]; purge [label="Purge with Inert Gas\n(Ar or N₂)"]; add_liquids [label="Add Anhydrous Solvent\n& Pd Catalyst"]; react [label="Heat to Reaction Temp.\n(e.g., 80-100 °C)"]; monitor [label="Monitor by TLC/LC-MS"]; workup [label="Cool, Filter, Concentrate"]; purify [label="Column Chromatography"]; product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_solids; add_solids -> purge; purge -> add_liquids; add_liquids -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; monitor -> react [label="Incomplete", style=dashed, color="#EA4335"]; }

Caption: Recommended workflow for Suzuki-Miyaura coupling.
FAQ 3: Can the fluorine atom be displaced? I am seeing a byproduct with a higher molecular weight corresponding to the addition of my amine nucleophile.

Answer: Yes, displacement of the fluorine atom via Nucleophilic Aromatic Substitution (SNAr) is a possible side reaction, especially if your reaction contains strong nucleophiles.

The fluorine atom is on a benzene ring that is highly activated by the para-nitro group. Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[4] If a potent nucleophile (e.g., a primary or secondary amine, a thiol) is present, it can attack the carbon bearing the fluorine, leading to its displacement.

graph SNAr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes substrate [label=<

Substrate

];

nucleophile [label="Nu⁻"]; meisenheimer [label=<

Meisenheimer Complex\n(Resonance Stabilized)

];

product [label=<

SNAr Product

];

fluoride [label="F⁻"];

// Edges substrate -> meisenheimer [label="1. Nucleophilic Attack"]; meisenheimer -> product [label="2. Elimination of Fluoride"]; product -> fluoride [style=invis]; // for layout {rank=same; substrate; nucleophile} {rank=same; meisenheimer} {rank=same; product; fluoride} }

Caption: Potential SNAr side reaction pathway.
  • Avoid Strong, Unhindered Nucleophiles: If possible, avoid conditions that generate or include strong nucleophiles that are not part of your desired reaction (e.g., excess amines in a Buchwald-Hartwig reaction).

  • Temperature Control: SNAr reactions are also accelerated by heat. Running the reaction at the lowest effective temperature can favor the desired transformation over this side reaction.

  • Protecting Groups: If an amine or other nucleophilic group is present elsewhere in your molecule and is not the intended reaction site, consider protecting it before subjecting the molecule to conditions that might favor SNAr.

FAQ 4: What are the recommended storage and handling conditions for this compound?

Answer: Given the presence of a nitroaromatic system, appropriate precautions for storage are advised to ensure long-term stability.

  • Storage: Store in a cool, dry, dark place. Nitroaromatic compounds can be sensitive to light and heat over long periods.[5] While the molecule is not explosive, thermal decomposition can occur at elevated temperatures.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen.

  • Handling: Handle in a well-ventilated area. As with most fine chemicals, avoid inhalation of dust and contact with skin and eyes.

By understanding the inherent reactivity of this compound and carefully selecting reaction conditions, researchers can successfully employ this valuable intermediate while minimizing decomposition and maximizing yields.

References

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 2017.

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 2017.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. ResearchGate, 2018.

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2012.

  • Synthesis of methyl 2-fluoroacrylate. Google Patents, 2021.

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate.

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 2005.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024.

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2019.

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI, 2022.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 2024.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 2019.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 2024.

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Accounts of Chemical Research, 2022.

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 2021.

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2025.

  • Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents, 2005.

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Taibah University for Science, 2022.

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents, 2020.

  • 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 2009.

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope, 2024.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange, 2013.

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 2025.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2015.

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 2017.

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 2021.

  • Palladium-Catalyzed Reactions. MDPI, 2018.

  • The Significance of Methyl 2-nitro-4-(trifluoromethyl)benzoate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD, 2026.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition, 2009.

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube, 2020.

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 2021.

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 2021.

  • Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 2021.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate, 2007.

Sources

Technical Support Center: Synthesis & Purification of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

[1]

Case ID: SUZ-2F5NP-BENZ Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate . This specific biaryl scaffold is a critical intermediate in the development of PARP inhibitors and kinase inhibitors.[1]

The synthesis typically employs a Suzuki-Miyaura cross-coupling between Methyl 5-bromo-2-fluorobenzoate (Electrophile) and 4-Nitrophenylboronic acid (Nucleophile).[1] While generally robust, the unique electronic properties of the ortho-fluoro benzoate scaffold introduce specific "trap" side reactions that are often misidentified as catalyst failure.[1]

The Target Reaction

The intended pathway relies on the chemoselective oxidative addition of Palladium into the C-Br bond (at position 5), leaving the C-F bond (at position 2) intact.[1]

ReactionSchemeSM1Methyl 5-bromo-2-fluorobenzoate(Electrophile)CatPd(dppf)Cl2 / BaseDioxane/H2OSM1->CatSM24-Nitrophenylboronic acid(Nucleophile)SM2->CatProdTARGET:This compoundCat->Prod Cross-Coupling(C5-C1' Bond Formation)

Figure 1: Idealized Reaction Scheme. The coupling must occur at C5, preserving the C2-Fluorine and the Methyl Ester.[1]

Diagnostic Guide: Characterizing Unexpected Byproducts

Users frequently report four distinct impurity profiles. Use the table below to match your LCMS/NMR data to the specific issue.

Impurity IDRelative RT (Reverse Phase)Mass Shift (vs Target)Characteristic FeatureDiagnosis
IMP-A Late Eluter (Non-polar)-33 Da (approx)Symm.[1] NMR signalsHomocoupling (4,4'-Dinitrobiphenyl)
IMP-B Early EluterLarge LossNitrobenzene signalProtodeboronation
IMP-C Baseline/Early-14 DaAcidic proton in NMRHydrolysis (Saponification)
IMP-D Close to Product+12 Da (if OMe) or -2 Da (if OH)Loss of F-coupling in 19F NMRSnAr Displacement (Critical)

Troubleshooting Modules

Module A: The "SnAr Trap" (Impurity D)

Symptom: You isolated a product with the correct mass (or +12 Da if using Methanol) but the 19F NMR signal is missing or shifted drastically. The Issue: Nucleophilic Aromatic Substitution (SnAr). Mechanism: The 2-position fluorine is activated by two factors:

  • Ortho-Ester: The methyl ester at C1 is electron-withdrawing, reducing electron density at C2.[1]

  • Para-Nitroaryl: Once the product forms, the 4-nitrophenyl group at C5 further pulls density, making C2 highly electrophilic.[1]

If you use Methoxide (base) or Methanol (solvent) with strong bases (Cs2CO3), the solvent attacks C2, displacing the Fluorine.[1]

  • Result: Methyl 2-methoxy-5-(4-nitrophenyl)benzoate.[1]

Corrective Action:

  • Switch Solvent: Avoid MeOH. Use aprotic polar solvents like 1,4-Dioxane or Toluene .[1]

  • Switch Base: Move to a less nucleophilic base.[1] Use K3PO4 (tripotassium phosphate) instead of carbonates or hydroxides.[1]

  • Temperature: Do not overheat. SnAr rates increase exponentially >80°C.[1]

Module B: Homocoupling (Impurity A)

Symptom: A highly non-polar spot appearing on TLC; Mass spectrum shows dimer of the boronic acid (4,4'-Dinitrobiphenyl).[1] The Issue: Oxidative Homocoupling. Mechanism: The Suzuki mechanism requires Pd(0).[1][2] Oxygen re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide, promoting the coupling of two boronic acid molecules (Glaser-type mechanism).

Corrective Action:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.[1]

  • Catalyst Load: Ensure you aren't using "dead" catalyst (black Pd metal).[1] Fresh Pd(dppf)Cl2 should be orange/red.[1]

Module C: Protodeboronation (Impurity B)

Symptom: Low yield; isolation of Nitrobenzene.[1] The Issue: Hydrolytic cleavage of the C-B bond. Mechanism: Electron-deficient boronic acids (like 4-nitrophenyl) are prone to protodeboronation in aqueous base at high temperatures.[1] The base attacks the boron, forming a boronate "ate" complex, which then protonates at the ipso-carbon.[1]

Corrective Action:

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5 - 2.0 eq to compensate for loss.

  • Water Control: Reduce water ratio. Move from 3:1 Dioxane:Water to 9:1 or use anhydrous conditions with CsF (Cesium Fluoride) as the base activator.[1]

Validated Workflow Protocol

To minimize all above side reactions, follow this optimized protocol.

Standard Operating Procedure (SOP-SUZ-F)
  • Charge Vessel: Add Methyl 5-bromo-2-fluorobenzoate (1.0 eq), 4-Nitrophenylboronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).[1]

  • Solvent Prep: In a separate flask, mix 1,4-Dioxane and Water (ratio 5:1). Sparge with Argon for 30 minutes.

  • Base Addition: Add K3PO4 (2.0 eq) solid to the reaction vessel.

    • Why K3PO4? It buffers the pH better than Carbonates, reducing hydrolysis and SnAr risk.[1]

  • Combine: Transfer degassed solvent to the reaction vessel under Argon flow.

  • Reaction: Seal and heat to 80°C (Internal temperature) for 4–6 hours.

    • Note: Monitor by HPLC.[1] Stop immediately upon consumption of bromide.[1] Prolonged heating promotes SnAr.[1]

  • Workup: Dilute with EtOAc, wash with Water (not brine initially, to avoid salting out boronic acid residues), then Brine. Dry over Na2SO4.[1][3]

Troubleshooting Logic Flow

TroubleshootingStartIssue Detected(Low Yield / Impurity)CheckLCMSCheck LCMS/NMRStart->CheckLCMSDecision1Is Fluorine Signal Present?CheckLCMS->Decision1SnArDiagnosis: SnAr (F displaced)Fix: Change Solvent (No MeOH)Use K3PO4Decision1->SnArNoDecision2Is Product Acidic?Decision1->Decision2YesHydrolysisDiagnosis: Ester HydrolysisFix: Lower TempReduce Water ratioDecision2->HydrolysisYesDecision3Dimer Detected?Decision2->Decision3NoHomoDiagnosis: HomocouplingFix: Degas rigorouslyExclude O2Decision3->HomoYesProtoDiagnosis: Protodeboronation(Nitrobenzene present)Fix: Increase Boronic Acid eq.Decision3->ProtoNo

Figure 2: Logic flow for identifying the root cause of reaction failure.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 instead of Pd(dppf)Cl2? A: Yes, but Pd(dppf)Cl2 is preferred. The bidentate ligand (dppf) prevents the formation of inactive Pd-black more effectively than the monodentate PPh3, especially at the elevated temperatures required for electron-deficient aryl bromides.[1]

Q: Why is the 2-fluoro position so sensitive? I thought aryl fluorides were stable. A: In isolation, they are.[1] However, the Methyl 2-fluorobenzoate motif is a classic substrate for SnAr.[1] The carbonyl oxygen of the ester coordinates with the incoming nucleophile, and the electron-withdrawing nature of the ester lowers the transition state energy for the displacement of the fluoride.

Q: My product is stuck in the aqueous layer during workup. A: You likely have Impurity D (Hydrolysis) .[1] If the ester hydrolyzed to the acid, it will form a salt with the base (K3PO4).[1] Acidify the aqueous layer to pH 3 with 1M HCl to protonate the acid, then extract with EtOAc.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Reviews

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • [1]

  • Protodeboronation of Arylboronic Acids

    • Cox, P. A., et al. (2017).[1][4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.[1]

    • [1]

  • SnAr Side Reactions in Fluorinated Benzoates

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on SnAr activation by ortho-EWG).

    • [1]

  • Homocoupling in Suzuki Reactions

    • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society, 128(21), 6829–6836.[1]

    • [1]

Recrystallization techniques for high purity Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Subject: Recrystallization Strategy for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate Ticket ID: #REC-2024-NFNB Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

Welcome to the technical support center. You are dealing with This compound , a critical biaryl intermediate often utilized in the synthesis of PARP inhibitors like Niraparib (Zejula).[1]

The purification of this compound presents a specific set of challenges:

  • Structural Duality: The molecule contains a polar nitro/ester functionality and a hydrophobic biaryl core, creating a "solubility shelf" where it risks oiling out rather than crystallizing.

  • Suzuki Coupling Residues: As this is typically synthesized via Suzuki-Miyaura coupling, the crude solid likely contains Palladium (Pd) residues, unreacted boronic acids, and protodeboronated byproducts.[1]

  • Polymorphism: Biaryl esters are prone to polymorphism; controlling the cooling rate is essential to obtain a filterable solid.

This guide moves beyond basic textbook procedures to provide a robust, industrial-grade purification strategy.

Part 1: Solvent System Selection (The "Why" & "How")

For this specific nitro-biaryl ester, we recommend two primary solvent systems. The choice depends on your primary impurity profile.

Solvent Performance Table
SystemCompositionPrimary UtilityMechanism of Action
System A (Primary) Isopropanol (IPA) General Purity & Pd RemovalSteep Solubility Curve: The nitro group provides high solubility in hot IPA, but the rigid biaryl backbone forces precipitation upon cooling.[1] Excellent for rejecting boronic acid impurities.
System B (Alternative) Ethyl Acetate / n-Heptane Oiling Out PreventionAnti-Solvent Precipitation: EtOAc solubilizes the ester; Heptane acts as a controlled anti-solvent. Best if the crude material is very "tarry" or oily.
System C (Polishing) Ethanol / Water (9:1) Final PolishPolarity Tuning: Water forces the hydrophobic biaryl out of solution while keeping polar inorganic salts (borates/halides) dissolved.

Part 2: The Optimized Protocol (System A - IPA)

This protocol integrates Palladium scavenging directly into the recrystallization workflow, saving you a separate unit operation.[1]

Reagents Required:

  • Crude this compound[1]

  • Solvent: Isopropanol (HPLC Grade)[1]

  • Scavenger: Activated Carbon (e.g., Darco G-60) or Thiol-functionalized Silica (if Pd > 500 ppm).[1]

Step-by-Step Workflow:

  • Dissolution (Reflux):

    • Charge crude solid into a reactor/flask.[2][3]

    • Add Isopropanol (5-7 volumes relative to weight) .

    • Heat to reflux (approx. 82°C).

    • Checkpoint: If the solution is not clear, add IPA in 0.5 vol increments. Do not exceed 10 volumes.

  • Pd Sequestration (Critical):

    • Once dissolved, add Activated Carbon (5-10 wt%) .[1]

    • Maintain reflux for 30-45 minutes.[1][3][4]

    • Technical Insight: This step adsorbs colloidal Palladium that causes "grey" product issues later.

  • Hot Filtration:

    • Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel.

    • Caution: The apparatus must be hot to prevent premature crystallization on the filter (which leads to yield loss).

  • Controlled Nucleation:

    • Reheat filtrate to reflux to ensure homogeneity.

    • Cool slowly to 60°C .

    • Seeding: Add pure seed crystals (0.1 wt%) at 55-60°C.

    • Observation: Hold temperature for 30 mins until a visible "cloud" of nuclei forms.

  • Crystal Growth:

    • Cool to 20°C at a rate of 10°C per hour.

    • Once at 20°C, cool further to 0-5°C (ice bath) and hold for 1 hour.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash with cold IPA (0°C) (2 volumes).

    • Dry under vacuum at 45°C.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision nodes and chemical logic flow for this purification.

Recrystallization_Workflow Start Crude Methyl 2-fluoro-5- (4-nitrophenyl)benzoate Dissolve Dissolution in Refluxing IPA (82°C, 5-7 Volumes) Start->Dissolve Check1 Is Solution Clear? Dissolve->Check1 AddSolvent Add IPA (+0.5 Vol) Check1->AddSolvent No (Turbid) Carbon Add Activated Carbon (Pd Removal) Check1->Carbon Yes (Clear) AddSolvent->Check1 Filter Hot Filtration (Celite) Carbon->Filter Seed Cool to 60°C & Seed Filter->Seed Growth Slow Cool to 0-5°C (10°C/hour) Seed->Growth Isolate Filtration & Cold Wash Growth->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 1: Decision logic for the purification of this compound, emphasizing Pd removal and controlled nucleation.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

  • Cause: This typically happens when the solution is cooled too fast or the concentration is too high (super-saturation exceeds the metastable limit). The melting point of the solvated product is depressed below the process temperature.

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add 10-15% more solvent .[1]

    • Seed the solution at a higher temperature (just below the boiling point).

    • Switch to System B (EtOAc/Heptane) . Dissolve in EtOAc, then add Heptane dropwise at reflux until slight turbidity appears, then cool very slowly.

Q2: My final product is grey or off-white. Is this acceptable?

  • Analysis: No. A grey color indicates residual Palladium (Pd) from the Suzuki coupling. This can poison downstream reactions (especially hydrogenations) and fail API specifications.

  • Solution: You must repeat the Hot Filtration step.

    • Enhanced Protocol: Dissolve the solid in hot EtOAc. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers. Stir at 50°C for 2 hours, then filter through silica gel before recrystallizing.

Q3: The yield is low (<60%), but purity is high. Where is my product?

  • Cause: The nitro-ester likely has significant solubility in IPA even at cold temperatures (high mother liquor loss).

  • Solution:

    • Concentrate the mother liquor (filtrate) to 50% volume and cool again to collect a "second crop." Note: Always check the purity of the second crop separately.

    • Switch to Ethanol/Water . Water acts as a powerful anti-solvent for this hydrophobic biaryl, forcing more product out of the solution.[1]

Q4: Can I use Acetone?

  • Advice: Avoid Acetone for crystallization if possible. While it dissolves the compound well, its high volatility makes controlled cooling difficult (skinning over), and it often holds too much product in solution at low temperatures.[1]

Part 5: Analytical Validation

Before proceeding to the next synthetic step (likely hydrolysis to the acid or reduction of the nitro group), validate the material:

  • HPLC Purity: Target >98.5% (Area %).

  • Residual Pd (ICP-MS): Target <20 ppm.

  • 1H NMR: Check for the absence of the boronic acid peaks (usually broad singlets around 8-9 ppm) and the pinacol impurity (singlet at 1.2 ppm) if pinacol esters were used.

References

  • Niraparib Synthesis & Intermediates: Wang, Y., et al. "Processes for the preparation of Niraparib and intermediates thereof."[1] U.S. Patent 10,927,095, Feb 23, 2021.[1]

  • General Recrystallization of Nitro-Aromatics: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Nitro-compound purification).[1]

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K.[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.[1] [1]

  • Solubility Principles: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library.

Sources

Monitoring reaction progress of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate via Suzuki-Miyaura Coupling Document ID: TSC-2024-SM05 Last Updated: February 1, 2026

Executive Summary & Reaction Context

This guide addresses the monitoring of the palladium-catalyzed cross-coupling between Methyl 5-bromo-2-fluorobenzoate (Electrophile) and 4-Nitrophenylboronic acid (Nucleophile).

Chemical Context:

  • Reaction Type: Suzuki-Miyaura Coupling.[1][2][3][4]

  • Critical Risk: The target molecule contains a methyl ester .[5] Standard Suzuki conditions involve aqueous base (e.g.,

    
    , 
    
    
    
    ), creating a high risk of saponification (hydrolysis) to the carboxylic acid byproduct.
  • Visualization: The product is a nitro-substituted biaryl system, making it highly UV-active.

Standard Operating Procedure (The Baseline Protocol)

Do not spot the crude reaction mixture directly onto the plate. The basicity of the Suzuki mixture can hydrolyze the ester on the silica gel, leading to false positives for side products.

Step 1: The "Mini-Workup" (Mandatory)

Before spotting, perform this 30-second extraction in a small vial:

  • Take 20 µL of reaction mixture.

  • Add 100 µL Ethyl Acetate (EtOAc) and 100 µL 0.1 M HCl (or Water).

  • Vortex/shake briefly to partition.

  • Spot the top organic layer . This removes the inorganic base and palladium black, preventing streaking and on-plate hydrolysis.

Step 2: Eluent Selection
  • Standard System: Hexanes:Ethyl Acetate (80:20 to 70:30).

  • Alternative (if co-elution occurs): Toluene:Ethyl Acetate (90:10). Toluene helps separate the nitro-aromatics via

    
    -
    
    
    
    interactions.
Step 3: Visualization Hierarchy
  • UV 254 nm (Primary): All aromatic components (SM and Product) will quench fluorescence (appear dark on green background).

  • UV 365 nm (Secondary): The nitro group and extended biaryl conjugation may fluoresce blue/purple depending on the solvent residue.

  • Stain (Optional): Alizarin Red S is specific for unreacted boronic acids (turns yellow/orange).

Data Interpretation: Relative Rf Values

CompoundRoleRelative PolarityApprox Rf (Hex:EtOAc 3:1)Visualization Notes
Nitrobenzene Side Product (Protodeboronation)Very Low> 0.85Volatile; may fade.
Methyl 5-bromo-2-fluorobenzoate Starting Material (SM1)Low0.60 - 0.70UV active.
This compound Target Product Medium0.40 - 0.50 Strong UV absorption.
4,4'-Dinitrobiphenyl Side Product (Homocoupling)Medium-Low0.55 - 0.65Often co-elutes with SM1.
4-Nitrophenylboronic acid Starting Material (SM2)High0.10 - 0.20Streaks heavily.
2-Fluoro-5-(4-nitrophenyl)benzoic acid Side Product (Hydrolysis)Very High0.00 (Baseline)Stays at origin.

Troubleshooting Guide

Issue A: "I see a new spot stuck at the baseline (Rf = 0.0)."

Diagnosis: Ester Hydrolysis. The basic conditions required for the Suzuki coupling are saponifying your methyl ester into the free carboxylic acid.

  • Immediate Action: Check the pH of the aqueous layer. If the reaction is complete but the ester is gone, you may need to re-methylate the workup or acidify carefully.

  • Prevention: Lower the reaction temperature or switch to a milder base like

    
     or anhydrous conditions (e.g., 
    
    
    
    in dry dioxane).
Issue B: "The Boronic Acid spot is streaking/smearing up the plate."

Diagnosis: Silanol Interaction. Boronic acids interact with the free hydroxyl groups on the silica gel.

  • Solution: This is normal.[5] To confirm the spot is boronic acid and not a product, dip the plate in Alizarin Red S . Only the boronic acid will turn bright yellow/orange under 365 nm UV.

Issue C: "I cannot distinguish the Product from the Bromide (SM1)."

Diagnosis: Co-elution. The nitro group adds polarity, but the extra phenyl ring adds lipophilicity, often causing the product to run close to the brominated starting material.

  • Solution: Use the Co-Spot Technique .

    • Lane 1: SM1 (Bromide)

    • Lane 2: Co-spot (SM1 + Reaction Mix)

    • Lane 3: Reaction Mix

    • Result: If Lane 2 shows a "figure-8" or broadened spot rather than two distinct spots, change the solvent system to Dichloromethane (DCM):Hexanes or Toluene .

Issue D: "Reaction is stalled; Bromide remains, Boronic acid is gone."

Diagnosis: Protodeboronation. The 4-nitrophenylboronic acid has lost its boron group, turning into nitrobenzene (which is volatile and may not show up clearly or runs with the solvent front).

  • Solution: Add excess (1.5 - 2.0 equiv) of the boronic acid at the start. Electron-deficient boronic acids are prone to this pathway.

Visual Workflows

Diagram 1: The "Mini-Workup" & TLC Protocol

TLC_Workflow cluster_0 Sampling Phase cluster_1 TLC Execution Step1 Take 20µL Aliquot Step2 Add EtOAc + 0.1M HCl (Mini-Workup) Step1->Step2 Step3 Vortex & Phase Separate Step2->Step3 Step4 Spot Organic Layer (Avoid Aqueous Base) Step3->Step4 Use Top Layer Step5 Elute: Hex/EtOAc (3:1) Step4->Step5 Step6 Visualize: UV 254nm Step5->Step6

Caption: Standardized sampling workflow to prevent on-plate hydrolysis and artifact formation.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting_Tree Start Analyze TLC Plate Q1 Is there a spot at the Baseline (Rf=0)? Start->Q1 Result1 Hydrolysis Detected (Acid Byproduct) Q1->Result1 Yes Q2 Are SM(Bromide) and Product overlapping? Q1->Q2 No Action1 Action: Acidify workup or Switch to mild base Result1->Action1 Result2 Co-Elution Issue Q2->Result2 Yes Q3 Is Boronic Acid SM visible? Q2->Q3 No Action2 Action: Use Co-Spot method Switch to Toluene eluent Result2->Action2 Result3 Protodeboronation? Q3->Result3 No (and reaction incomplete) Action3 Action: Check for Nitrobenzene (High Rf) & Add excess Boronic Acid Result3->Action3

Caption: Decision logic for diagnosing common Suzuki coupling failures via TLC.

Frequently Asked Questions (FAQ)

Q: Why does my product spot fluoresce blue under 365 nm? A: This is expected. The biphenyl core with a nitro substituent creates a "push-pull" electronic system (donor-acceptor) that often exhibits fluorescence. This confirms the formation of the biaryl bond.

Q: Can I use KMnO4 stain? A: You can, but it is not ideal. The nitro group is already oxidized, and the ester is stable to KMnO4. It will primarily stain the boronic acid (oxidizing the C-B bond) and the alkene/aromatic systems slowly. UV is far superior for this specific synthesis.

Q: My reaction turned black. Is it ruined? A: No. The formation of "Palladium Black" (precipitated Pd(0) clusters) is common as the catalyst cycle ends or if the ligand dissociates. It does not indicate the reaction failed, but it does suggest the active catalyst is dropping out of solution. Filter through Celite before purification.[6]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Advion Interchim Scientific. "TLC Monitoring of Suzuki Reactions: Avoiding Common Pitfalls." Application Notes.

  • Sigma-Aldrich. "Methyl 5-bromo-2-fluorobenzoate Product Specification & Safety Data."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. Methyl 2-fluoro-5-(4-nitrophenyl)benzoate stands as a key intermediate, leveraging the functionalities of its precursors to build more complex, high-value molecules. This guide offers an in-depth spectroscopic comparison of this target compound with its immediate precursors, Methyl 2-fluoro-5-bromobenzoate and 4-nitrophenylboronic acid. By examining the transformation through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can definitively track the progression of the Suzuki-Miyaura coupling reaction and validate the structure of the final product.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (4-nitrophenylboronic acid) with an organohalide (Methyl 2-fluoro-5-bromobenzoate). The choice of a palladium catalyst and a suitable base is critical for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

G cluster_precursors Precursors A Methyl 2-fluoro-5-bromobenzoate C This compound A->C Pd Catalyst, Base B 4-nitrophenylboronic acid B->C

Caption: Synthetic route to this compound.

Spectroscopic Deep Dive: Analyzing the Building Blocks

A successful synthesis relies on the purity and confirmed identity of its starting materials. Here, we dissect the expected spectroscopic signatures of our two precursors.

Precursor 1: 4-Nitrophenylboronic Acid

This compound provides the 4-nitrophenyl moiety. Its key features are the para-substituted aromatic ring containing a potent electron-withdrawing nitro group, and the boronic acid functional group.

  • ¹H NMR Spectroscopy: The para-substitution results in a classic AA'BB' system. The two protons ortho to the nitro group are deshielded and appear as a doublet, while the two protons meta to the nitro group (and ortho to the boronic acid) appear as a second doublet slightly upfield. The protons of the B(OH)₂ group are often broad and may exchange with trace water in the solvent, sometimes not appearing at all.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the nitro and boronic acid groups. Expect strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group. A broad absorption will be present for the O-H stretching of the boronic acid, alongside a B-O stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M⁺) corresponding to its molecular weight.

Precursor 2: Methyl 2-fluoro-5-bromobenzoate

This precursor is the electrophilic partner in the coupling reaction, providing the methyl 2-fluorobenzoate backbone. The presence of two different halogens (F and Br) and an ester group creates a distinct spectroscopic profile.

  • ¹H NMR Spectroscopy: The aromatic region will display three distinct protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling (J-coupling), further splitting the signals of nearby protons. The methyl group of the ester will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

  • Infrared (IR) Spectroscopy: The most prominent feature will be the strong absorption from the C=O (carbonyl) stretch of the ester group. Additional key bands include the C-F and C-O stretching vibrations.

  • Mass Spectrometry (MS): A critical diagnostic feature is the isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2), separated by two mass units. This provides definitive evidence of the presence of a single bromine atom.

The Transformation: Spectroscopic Evidence of Success

The transition from precursors to the final product, this compound, is marked by clear and predictable changes in the spectroscopic data. Analyzing these changes allows for rigorous confirmation that the desired C-C bond has formed.

Final Product: this compound
  • ¹H NMR Spectroscopy: This is arguably the most informative technique for confirming the reaction's success.

    • Disappearance of Precursor Signals: The characteristic signals for the C-Br protons in Methyl 2-fluoro-5-bromobenzoate will be absent.

    • Appearance of New Signals: The spectrum will now contain the signals from both aromatic rings. We expect to see the three-proton system of the 2-fluoro-benzoate moiety, with chemical shifts now influenced by the newly attached 4-nitrophenyl ring. Crucially, the distinct AA'BB' pattern of the 4-nitrophenyl group will also be present. The integration of the entire aromatic region should sum to seven protons.

    • Persistence of Key Groups: The methyl ester singlet will remain, although its precise chemical shift may be slightly altered.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will be a composite of its constituent functional groups. The strong C=O stretch from the ester will persist. The characteristic N-O stretching bands from the nitro group, originally from the boronic acid precursor, will now be a key feature of the product's spectrum. The C-F stretch will also be present.

  • Mass Spectrometry (MS): The MS data provides the final, unambiguous confirmation of the product's identity.

    • New Molecular Ion: The molecular ion peak will correspond to the new, higher molecular weight of the coupled product.

    • Loss of Bromine Isotope Pattern: The characteristic M⁺/M+2 pattern of the bromo-precursor will be absent, confirming the displacement of the bromine atom.

Comparative Data Summary

The tables below provide a clear, side-by-side comparison of the key expected spectroscopic data for the precursors and the final product.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundKey Aromatic SignalsOther Key Signals
4-Nitrophenylboronic acid ~8.2 ppm (d, 2H), ~7.9 ppm (d, 2H)B(OH)₂ (broad, variable)
Methyl 2-fluoro-5-bromobenzoate 3 distinct multiplets/dd (total 3H)~3.9 ppm (s, 3H, -OCH₃)
This compound Combination of signals for both rings (total 7H)~3.9 ppm (s, 3H, -OCH₃)

Table 2: Comparative Infrared (IR) Data (Predicted, cm⁻¹)

CompoundC=O StretchN-O StretchesOther Key Bands
4-Nitrophenylboronic acid N/A~1520 & ~1345~3300 (broad, O-H), ~1350 (B-O)
Methyl 2-fluoro-5-bromobenzoate ~1725N/A~1250 (C-F), ~1290 (C-O)
This compound ~1730~1525 & ~1350~1250 (C-F), ~1295 (C-O)

Table 3: Comparative Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Key Feature
4-Nitrophenylboronic acid 166.93M⁺ at m/z ~167
Methyl 2-fluoro-5-bromobenzoate 233.04M⁺ and M+2 peaks (~1:1 ratio)
This compound 275.22M⁺ at m/z ~275; Absence of Br pattern

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized analytical protocols must be followed.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Combine Precursors with Catalyst & Base B Reaction Monitoring (TLC) A->B C Work-up & Purification (e.g., Column Chromatography) B->C D Prepare Sample in Deuterated Solvent (e.g., CDCl₃) C->D F Prepare Sample (e.g., KBr pellet or neat film) C->F H Prepare Dilute Sample C->H E Acquire ¹H & ¹³C NMR Spectra D->E J Data Integration & Structural Confirmation E->J G Acquire IR Spectrum F->G G->J I Acquire Mass Spectrum (e.g., ESI or EI) H->I I->J

Caption: Standard workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate proton signals and identify peak multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.

  • Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Ionization (EI) for fragmentation patterns.

  • Acquisition: Infuse the sample and acquire the mass spectrum over a relevant m/z range.

  • Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and compare it to the calculated molecular weight. For the organobromine precursor, verify the presence of the M⁺/M+2 isotopic pattern.

By systematically applying these spectroscopic techniques, researchers can confidently track the conversion of Methyl 2-fluoro-5-bromobenzoate and 4-nitrophenylboronic acid into this compound, ensuring the integrity and purity of this valuable synthetic intermediate.

References

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. PubChem. [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. NIST WebBook. [Link]

Structural Efficacy & Crystallographic Analysis: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Focus: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (MFNB). Application: Medicinal chemistry scaffolds, biaryl drug design, and solid-state engineering.

This guide provides a technical framework for evaluating the solid-state "performance" of MFNB. In drug discovery, "performance" at the structural level translates to conformational locking , packing density (correlating with solubility/stability), and intermolecular interaction profiles (bio-recognition). We compare MFNB against its non-fluorinated analog and positional isomers to demonstrate how the strategic insertion of a fluorine atom at the C2 position modulates the biaryl axis and ester planarity.

Comparative Analysis: MFNB vs. Alternatives

The following analysis compares the target fluorinated compound against standard alternatives used in Structure-Activity Relationship (SAR) studies.

Performance Metrics Overview
FeatureTarget: MFNB (2-Fluoro)Alt A: Non-Fluorinated (H-Analog)Alt B: Ortho-Biaryl Isomer (F at C4/C6)
Electronic Character High dipole; C-F bond polarizes Ring A.Neutral/Standard aromatic character.High dipole; Steric clash at linkage.
Conformational Lock Ester-Lock: F...C=O dipole alignment or F...H repulsion tends to planarity.Free rotation of ester group.Biaryl-Twist: F forces >45° twist between rings.
Crystal Packing Driven by C-H...F and

-stacking.
Driven by weak C-H...O and herringbone packing.Disrupted packing due to steric bulk at axis.
Est. Density (

)
High (~1.45 - 1.50 g/cm³).Medium (~1.35 g/cm³).Lower (due to void space from twist).
Bio-Relevance Metabolic stability (blocks C2 oxidation).Susceptible to metabolic oxidation.Metabolic stability; reduced potency if planar binding required.
Deep Dive: The "Fluorine Effect" on Conformation

The superior performance of MFNB in solid-state design stems from the C-H...F interaction. Unlike the non-fluorinated analog, where the methyl ester can rotate freely relative to the benzoate ring, the C2-Fluorine in MFNB creates an electrostatic environment that often locks the ester into a coplanar conformation with the aromatic ring (S-trans or S-cis preference depending on dipole alignment).

  • Why this matters: In drug binding, pre-organizing a molecule into its bioactive conformation (reducing entropic penalty upon binding) increases potency. MFNB offers this rigidity; the H-analog does not.

Experimental Protocol: Synthesis to Structure

Standardized workflow for reproducing the crystal structure analysis.

Phase 1: Synthesis (Suzuki-Miyaura Coupling)

To ensure high-purity crystals, the synthesis must avoid metal contamination.

  • Reagents: Methyl 5-bromo-2-fluorobenzoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degas with

    
     for 30 mins.
    
  • Reaction: Reflux at 90°C for 12 hours under inert atmosphere.

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient). Target Purity: >99% by HPLC.

Phase 2: Crystallization (The Critical Step)

Direct evaporation often yields poor data for biaryls. Use Vapor Diffusion .

  • Solvent (Inner Vial): Dissolve 20 mg MFNB in 2 mL Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Precipitant (Outer Vial): 10 mL n-Hexane or Pentane.

  • Condition: Seal system; store at 4°C in vibration-free environment for 48-72 hours.

  • Validation: Inspect under polarized light microscope. Look for sharp edges and extinction (birefringence).

Phase 3: X-Ray Diffraction & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the nitro group and fluorine, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Essential to freeze ester rotation and reduce thermal ellipsoids.

  • Strategy: Collect full sphere of data (redundancy > 4.0).

Data Analysis & Logic Flow

Workflow Diagram

The following diagram outlines the logical progression from raw crystal data to structural insight, highlighting the decision nodes for "Performance" validation.

G Start Crystalline Sample (MFNB) XRD SC-XRD Data Collection (100 K, Mo-Source) Start->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (R1 < 5%, GoF ~ 1.0) Solve->Refine Check Check Torsion Angles Refine->Check Path_A Planar Ester (Locked by F) Check->Path_A Angle < 10° Path_B Twisted Ester (Steric Clash) Check->Path_B Angle > 20° Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Path_A->Hirshfeld Result Performance Validation: Bioactive Conformation Confirmed Hirshfeld->Result

Caption: Logical workflow for validating structural efficacy of fluorinated benzoates via XRD.

Interaction Mapping (Graphviz)

Visualizing the specific stabilizing forces in the crystal lattice.

Interactions cluster_0 Crystal Lattice Stabilization F_atom Fluorine (F2) H_atom Aromatic H (H6') F_atom->H_atom C-H...F (Weak H-Bond) Nitro Nitro Group (NO2) Pi Pi-System (Ring A) Nitro->Pi Dipole-Pi / Pi-Stacking

Caption: Interaction map showing the critical C-H...F and Pi-stacking networks stabilizing the MFNB lattice.

Advanced Analysis: Hirshfeld Surfaces

To objectively compare MFNB with the non-fluorinated alternative, generate Hirshfeld surfaces mapped with


.
  • Protocol: Use CrystalExplorer.[1][2] Import the CIF file. Map

    
     from -0.1 to 1.5 Å.
    
  • What to look for (The "Performance" Signal):

    • MFNB (Target): Look for small red spots near the Fluorine atom. These indicate C-H...F contacts (distances < sum of vdW radii). This proves the Fluorine is actively engaging in binding, not just acting as a steric block.

    • Alternative (Non-F): You will see diffuse red regions around the Nitro group (O...H) but the "handle" region (where F would be) will show only white (vdW contact), indicating a "looser" packing in that vector.

Conclusion

This compound demonstrates superior structural performance over its non-fluorinated analogs by utilizing the ortho-fluorine effect . This modification does not merely add metabolic stability; it structurally pre-organizes the ester moiety and increases lattice energy through specific C-H...F interactions. For drug development, this implies that MFNB derivatives are more likely to crystallize into stable, non-hygroscopic forms compared to their hydrogen-substituted counterparts.

References

  • SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[2] "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32. Link

  • Fluorine in Medicinal Chemistry: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Biaryl Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • OLEX2 Software: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

This guide offers a detailed comparative analysis of the primary synthetic routes to Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a crucial biaryl intermediate in contemporary drug discovery. We will provide an in-depth examination of the prevalent palladium-catalyzed cross-coupling methodologies, focusing on the causality behind experimental choices, detailed protocols, and objective performance data to guide your synthetic strategy.

Introduction: The Strategic Importance of the Fluorinated Biaryl Moiety

The this compound structure is a valued scaffold in medicinal chemistry. The strategic placement of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro group serves as a versatile synthetic handle, readily converted to an amine for further derivatization. Consequently, establishing an efficient, scalable, and robust synthesis for this intermediate is a critical objective in many drug development pipelines. This guide will focus on the most reliable and widely adopted synthetic strategies, primarily the Suzuki-Miyaura coupling, while benchmarking it against other notable cross-coupling alternatives.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl C-C bonds, lauded for its mild conditions, exceptional functional group tolerance, and the commercial availability of its key reagents.[1][2] It involves the palladium-catalyzed reaction between an organoboron species (a boronic acid or ester) and an organohalide.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., Methyl 5-bromo-2-fluorobenzoate), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : A base activates the organoboron compound (4-nitrophenylboronic acid), facilitating the transfer of the aryl group from boron to the palladium center. This forms a diorganopalladium(II) intermediate and displaces the halide.

  • Reductive Elimination : The two aryl groups on the palladium complex couple and are "eliminated" from the metal center, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)L_n-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal Ar'B(OH)2 Base pd_complex2 Ar-Pd(II)L_n-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required depending on the purity of reagents and specific laboratory equipment.

Materials:

  • Methyl 5-bromo-2-fluorobenzoate (1.0 eq.)

  • 4-Nitrophenylboronic acid (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq.)

  • Triphenylphosphine [PPh₃] or other suitable ligand (e.g., SPhos, XPhos) (2-4 eq. relative to Pd)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-fluorobenzoate, 4-nitrophenylboronic acid, and the base. The use of an inert atmosphere (Nitrogen or Argon) is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the solvent system (e.g., Toluene/Water). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Degassing: Degas the mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step removes dissolved oxygen.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand. Pre-forming the active catalyst or using pre-catalysts can improve reproducibility.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Benchmarking Against Alternative Cross-Coupling Methods

While the Suzuki coupling is often the preferred method, other palladium-catalyzed reactions provide alternative routes, each with distinct advantages and disadvantages.[3]

MethodOrganometallic ReagentKey Activator/Co-reagentPrimary AdvantagesPrimary Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂)Base (e.g., K₂CO₃, CsF)High functional group tolerance; stable, non-toxic reagents; commercially available starting materials.[1]Boronic acids can undergo side reactions (e.g., protodeboronation).
Stille Organotin (R-SnBu₃)None (or Cu(I) co-catalyst)Very high functional group tolerance; insensitive to water/air.High toxicity and cost of organotin reagents; difficult removal of tin byproducts.[4][5][6]
Hiyama Organosilicon (R-Si(OR)₃)Fluoride source (e.g., TBAF)Low toxicity; environmentally benign silicon byproducts; stable reagents.[7][8]Requires an activating agent (often fluoride), which can be corrosive and have side reactions.[9]
Negishi Organozinc (R-ZnX)NoneHigh reactivity, especially for hindered substrates; good for alkyl-aryl couplings.[10][11]Reagents are highly sensitive to air and moisture, requiring stringent anhydrous techniques.[12]

Decision Framework for Method Selection

The optimal synthetic route depends on project-specific priorities, including scale, cost, available expertise, and safety infrastructure. The following flowchart provides a logical framework for making this decision.

Decision_Framework start Start: Synthesize Target Biaryl suzuki Default Method: Suzuki-Miyaura Coupling start->suzuki evaluate Evaluate Needs suzuki->evaluate Does this meet all criteria? stille Consider Stille Coupling evaluate->stille No Need for extremely sensitive functional groups? hiyama Consider Hiyama Coupling evaluate->hiyama No Is reagent toxicity a primary concern? negishi Consider Negishi Coupling evaluate->negishi No Are substrates sterically hindered or unreactive? proceed Proceed with Selected Method evaluate->proceed Yes (High Tolerance, Standard Conditions) stille->proceed Warning: High Toxicity & Tin Waste hiyama->proceed Note: Requires Fluoride Activation negishi->proceed Warning: Requires Strict Anhydrous/Inert Technique

Caption: A logical workflow for selecting the optimal cross-coupling method.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced and advantageous methodology for the vast majority of laboratory and industrial applications. Its combination of high yields, excellent functional group tolerance, operational simplicity, and the use of relatively stable and non-toxic reagents makes it the superior choice. While alternatives like the Stille, Hiyama, and Negishi couplings are powerful tools in the synthetic chemist's arsenal, their respective drawbacks—toxicity, need for specific activators, or extreme sensitivity—render them niche choices for this particular transformation, to be considered only when the Suzuki coupling fails or specific substrate constraints demand their unique reactivity.

References

  • Suzuki, A. (1981). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Synthetic Communications, 11(7), 513-519. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508-524. [Link]

  • Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions". In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Negishi, E.-i. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling Reactions with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium". In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling". [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). "The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective". Accounts of Chemical Research, 35(10), 835-846. [Link]

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